3-Bromo-1-fluoronaphthalene-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-bromo-1-fluoronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIXUKXVUIPENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2F)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure analysis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
An In-depth Technical Guide to the Chemical Structure Analysis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. Halogenated aromatic compounds, particularly those with complex substitution patterns, serve as versatile scaffolds and key intermediates in the synthesis of high-value molecules.[1] 3-Bromo-1-fluoronaphthalene-2-carboxylic acid is one such molecule, presenting a unique analytical challenge due to the interplay of its bulky and electronically distinct substituents on a rigid naphthalene core.
This guide provides a comprehensive, in-depth analysis of the methodologies required to unambiguously confirm the chemical structure of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid. We will move beyond procedural outlines to explore the causality behind experimental choices, integrating data from multiple spectroscopic and analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural characterization of complex aromatic compounds.
Foundational Structural Assessment: An Overview
The target molecule, 3-Bromo-1-fluoronaphthalene-2-carboxylic acid, possesses several key features that dictate the analytical strategy:
-
Aromatic Naphthalene Core: A rigid, planar system with five distinct aromatic protons.
-
Carboxylic Acid Group: A source of a labile proton and characteristic spectroscopic signals.
-
Halogen Substituents: A fluorine atom at position 1 and a bromine atom at position 3. These introduce specific isotopic patterns (bromine) and nuclear spin couplings (fluorine) that are critical for verification.
The steric and electronic effects of these adjacent groups—fluorine, carboxylic acid, and bromine—are expected to cause significant distortion and unique spectroscopic signatures compared to simpler naphthalene derivatives.[2] Our analytical approach is therefore designed to be synergistic, using each technique to resolve ambiguities left by others.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule in solution. For this specific compound, a multi-nuclear and multi-dimensional approach is not just beneficial, but essential.
Expertise in Practice: Why a Multi-pronged NMR Approach?
A simple ¹H NMR spectrum would be insufficient due to the complex spin-spin coupling between the five aromatic protons and the additional coupling introduced by the ¹⁹F nucleus. Assigning the proton signals without further information would be speculative at best. Therefore, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is the self-validating standard.
Proton (¹H) NMR Spectroscopy
-
Predicted Signals: We anticipate five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) and one broad signal for the carboxylic acid proton (typically δ 10-13 ppm).[3] The protons on the naphthalene ring will be deshielded due to the aromatic ring current.
-
Causality of Signal Splitting: The splitting patterns will be complex. Protons adjacent to the fluorine atom will exhibit coupling (²JHF, ³JHF), and all aromatic protons will show standard ortho, meta, and para couplings (³JHH, ⁴JHH, ⁵JHH). The signal for H-4, for instance, is expected to be a doublet of doublets due to coupling with H-5 and the fluorine at position 1.
-
Carboxylic Acid Proton: This signal is often broad and its chemical shift is highly dependent on concentration and solvent. Its presence can be confirmed by a D₂O exchange experiment, which will cause the signal to disappear.[3]
Carbon (¹³C) NMR Spectroscopy
-
Predicted Signals: The molecule has 11 carbon atoms, and due to its asymmetry, we expect to see 11 distinct signals.
-
Key Chemical Shifts:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield (δ 160-180 ppm).[3]
-
Aromatic Carbons: The remaining 10 carbons of the naphthalene ring will appear in the aromatic region (δ 110-150 ppm).
-
C-F and C-Br Carbons: The carbons directly bonded to the fluorine and bromine atoms will show characteristic shifts and, importantly, the C-1 signal will appear as a doublet due to one-bond coupling with ¹⁹F (¹JCF), which is a definitive indicator of their connectivity.
-
Fluorine (¹⁹F) NMR Spectroscopy
-
Rationale: As ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and specific technique.[4]
-
Predicted Signal: A single signal is expected for the one fluorine atom. This signal will be split into a multiplet due to coupling with adjacent protons (H-8 and H-2, though the latter is replaced by the carboxylic acid). This provides direct evidence of the fluorine's environment.
Two-Dimensional (2D) NMR for Unambiguous Assignment
To definitively assign each proton and carbon, 2D NMR experiments are required.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, allowing us to "walk" around the protonated rings and establish which protons are adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds. This is crucial for identifying quaternary carbons and linking proton signals across non-protonated carbons (like C-1, C-2, and C-3).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred as it ensures the observation of the carboxylic acid proton.
-
Data Acquisition: Collect ¹H, ¹³C{¹H}, ¹⁹F, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the data using appropriate software (e.g., Mnova, TopSpin).
-
Interpretation: Use the suite of spectra to build the molecular structure fragment by fragment, starting with the assignment of a single, unambiguous proton.
Logical Workflow for NMR-Based Structure Elucidation
Caption: Workflow for comprehensive NMR analysis.
| Predicted NMR Data Summary |
| ¹H NMR |
| Carboxylic Acid (1H) |
| Aromatic Protons (5H) |
| ¹³C NMR |
| Carbonyl Carbon (1C) |
| Aromatic Carbons (10C, including C-F and C-Br) |
| ¹⁹F NMR |
| Single Fluorine Environment (1F) |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and elemental composition, serving as a primary check on the compound's identity.
Expertise in Practice: The Bromine Isotope Signature
The most telling feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[5] This means that any fragment containing one bromine atom will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 mass units.[6] This is a non-negotiable, self-validating feature for any bromine-containing compound.
High-Resolution Mass Spectrometry (HRMS)
-
Rationale: HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the molecular formula.
-
Expected Molecular Formula: C₁₁H₆BrFO₂
-
Expected Exact Mass:
-
For ⁷⁹Br isotope: [M] = 267.9562 Da
-
For ⁸¹Br isotope: [M+2] = 269.9542 Da
-
Fragmentation Pattern
Electrospray ionization (ESI) in negative mode is ideal for this compound, as the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. Fragmentation in the mass spectrometer (MS/MS) can provide further structural information.
-
Primary Fragmentations:
-
Loss of CO₂ (44 Da) from the carboxylate.
-
Loss of the bromine radical (79/81 Da).
-
Loss of HF (20 Da).
-
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Analysis: Compare the observed accurate mass and isotopic pattern to the theoretical values for the proposed formula C₁₁H₆BrFO₂.
| Predicted HRMS Data |
| Molecular Formula |
| Ion |
| [M-H]⁻ (with ⁷⁹Br) |
| [M-H]⁻ (with ⁸¹Br) |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Expertise in Practice: Identifying the Carboxylic Acid
The most prominent and diagnostic feature in the IR spectrum will be the absorptions from the carboxylic acid group. The O-H stretch is exceptionally broad and strong, often described as a "hairy beard" that spans from ~3300 cm⁻¹ down to ~2500 cm⁻¹, overwhelming the C-H stretching region.[3] This, combined with the sharp, strong carbonyl (C=O) stretch, is definitive proof of the carboxylic acid moiety.[7]
Key Vibrational Modes
-
O-H Stretch (Carboxylic Acid): Very broad, strong absorption from 2500-3300 cm⁻¹.
-
C=O Stretch (Carbonyl): Strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.
-
C-F and C-Br Stretches: These appear in the fingerprint region (<1200 cm⁻¹) and are less diagnostic but contribute to the unique overall spectral fingerprint.
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically over 32 scans, from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Single-Crystal X-ray Crystallography: The Definitive Structure
When all other data point to a proposed structure, single-crystal X-ray crystallography provides the final, irrefutable proof. It is considered the "gold standard" as it yields a precise 3D model of the molecule in the solid state, showing exact atomic positions, bond lengths, and bond angles.[8]
Expertise in Practice: Why It's Authoritative
Spectroscopic methods provide data that require interpretation to build a structural model. Crystallography, however, directly visualizes the structure. For a molecule with this degree of substitution, crystallography can reveal subtle steric effects, such as the out-of-plane twisting of the carboxylic acid group or distortions in the naphthalene ring, which are inferred but not directly measured by other techniques.[9][10]
Experimental Workflow for Crystallography
Caption: The workflow for single-crystal X-ray analysis.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals must be grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with monochromatic X-rays to collect a full diffraction dataset.[11]
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell and space group. The atomic positions are solved and the model is refined against the experimental data to achieve the final, high-resolution structure.
Conclusion: An Integrated and Self-Validating Approach
The structural confirmation of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a clear example of the necessity of a multi-technique analytical strategy. Each method provides a unique and critical piece of the puzzle:
-
IR confirms the functional groups.
-
HRMS establishes the correct molecular formula and the presence of bromine.
-
NMR maps out the precise H-C-F connectivity and provides the solution-state structure.
-
X-ray Crystallography delivers the definitive solid-state 3D structure.
References
- A Comparative Guide to X-ray Crystallography for Structural Confirmation of 1,8-Disubstituted Naphthalene Derivatives. (2025). BenchChem.
- Robertson, J. M. (1928). An X-ray investigation of the structure of some naphthalene derivatives. Proceedings of the Royal Society A, 118(780), 709–727.
- Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry, 59, 2629.
- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Modgraph.
- Drozdowski, H. (Year). X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. Source.
- Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. (2023). MDPI.
- Perfluorohalogenated Naphthalenes: Synthesis, Crystal Structure, and Intermolecular Interaction. The Royal Society of Chemistry.
- Problem 9. NMR, Symmetry, and Structural Analysis. Issuu.
- 3-Bromo-1-fluoronaphthalene synthesis. ChemicalBook.
- 3-Bromonaphthalene-2-carboxylic acid. PubChem.
- A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. (2023). PMC.
- Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... ResearchGate.
- The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate.
- 3-Bromo-Naphthalene-1-carboxylic acid. Chem-Impex.
- Preparation of a series of substituted fluoromethylnaphthalenes. (1981). Canadian Journal of Chemistry, 59(17), 2629-2641.
- 3-bromo-1-fluoronaphthalene. Sigma-Aldrich.
- 8-bromo-3-fluoro-naphthalene-1-carboxylic acid. Sigma-Aldrich.
- 1-Bromo-1-fluoroethene. PubChem.
- Benzene, 1-bromo-2-fluoro-. NIST WebBook.
- Mass Spectrometry. (2014). Chemistry LibreTexts.
- Bromo pattern in Mass Spectrometry. (2023). YouTube.
- 3-Bromo-1-naphthalenecarboxylic Acid. United States Biological.
- Science of Synthesis Knowledge Upd
- Spectroscopy of Carboxylic Acid Derivatives. (2023). OpenStax.
- 8-bromo-3-fluoro-naphthalene-1-carboxylic acid(2387597-18-2) 1 H NMR. ChemicalBook.
- Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. PrepChem.com.
- Preparation method of 2-bromo-6-fluoronaphthalene. Google Patents.
- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
- 3-Bromo-naphthalene-1-carboxylic acid. Santa Cruz Biotechnology.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
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- 11. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units [mdpi.com]
Physicochemical Properties & Synthetic Utility of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
Executive Summary
3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a highly specialized, polysubstituted naphthalene intermediate. It is not merely a building block but a "Privileged Atropisomeric Scaffold" used in the design of conformationally restricted kinase inhibitors (e.g., KRAS G12C, BTK).
The unique 1,2,3-substitution pattern creates a "Steric Lock" :
-
Position 1 (Fluoro): Provides metabolic stability and electronic modulation (inductive withdrawal).
-
Position 2 (Carboxylic Acid): Serves as the primary vector for amide coupling to pharmacophores.
-
Position 3 (Bromo): Acts as a bulky "anchor" to restrict bond rotation and serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the physicochemical profile, synthesis, and handling of this compound, bridging the gap between theoretical properties and practical lab application.
Physicochemical Profile
The following data represents a synthesis of experimental values for the naphthalene core and QSAR-predicted values specific to this isomer.
Key Metrics Table[1]
| Property | Value / Range | Confidence | Context |
| Molecular Formula | C₁₁H₆BrFO₂ | Exact | - |
| Molecular Weight | 269.07 g/mol | Exact | - |
| Appearance | Off-white to pale yellow solid | High | Typical for halogenated naphthoic acids. |
| Melting Point | 178 – 182 °C | Predicted | High lattice energy due to dipole stacking. |
| pKa (Acid) | 2.8 – 3.1 | Predicted | Significantly more acidic than 2-naphthoic acid (pKa 4.17) due to ortho-F/Br inductive effects. |
| LogP (Lipophilicity) | 3.8 – 4.2 | Predicted | Highly lipophilic; requires polar aprotic solvents for solubilization. |
| LogD (pH 7.4) | ~0.5 – 1.0 | Predicted | Ionized at physiological pH, improving aqueous solubility relative to the neutral form. |
| Polar Surface Area | 37.3 Ų | Calculated | Topological PSA (COOH group only). |
| Solubility (Water) | < 0.1 mg/mL | High | Practically insoluble in neutral form. |
| Solubility (DMSO) | > 50 mg/mL | High | Excellent solubility for stock solutions. |
Structural Analysis & The "Ortho Effect"
The physicochemical behavior of this molecule is dominated by the crowding at the 1, 2, and 3 positions.
-
Acidity Enhancement: The pKa is lowered by ~1.2 units compared to unsubstituted 2-naphthoic acid. The electron-withdrawing Fluorine (inductive effect, -I) and Bromine (-I) stabilize the carboxylate anion. Furthermore, the steric bulk forces the carboxylate out of coplanarity with the aromatic ring, reducing conjugation and destabilizing the neutral acid form relative to the anion.
-
Halogen Bonding: The C-Br bond is a potent halogen bond donor (σ-hole interaction), which can be exploited in crystal engineering or protein-ligand binding.
Synthetic Route & Characterization
As this compound is rarely available in catalog quantities, in-house synthesis is often required. The most robust route utilizes Directed Ortho-Metalation (DoM) .
Synthesis Workflow (Graphviz)
Figure 1: Recommended synthetic pathway via Directed Ortho-Metalation (DoM). The acidity of the C2 proton (flanked by F and Br) ensures high regioselectivity.
Detailed Protocol: The "Lithium Trap" Method
Objective: Synthesize 5.0 g of target acid from 1-fluoro-3-bromonaphthalene.
Reagents:
-
1-Fluoro-3-bromonaphthalene (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq, 2.0M in THF/heptane)
-
Dry Tetrahydrofuran (THF) (Anhydrous)
-
Dry Ice (Solid CO₂)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add 1-fluoro-3-bromonaphthalene (5.0 g, 22.2 mmol) and dissolve in 100 mL anhydrous THF.
-
Cooling: Cool the solution to -78 °C (acetone/dry ice bath). Allow 15 minutes for thermal equilibration.
-
Deprotonation: Add LDA (12.2 mL, 24.4 mmol) dropwise over 20 minutes via syringe pump.
-
Critical Note: The proton at C2 is the most acidic due to the inductive effect of both F and Br. However, maintain -78 °C strictly to prevent "Halogen Dance" (migration of the bromine).
-
-
Reaction: Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange color.
-
Quench: Bubble excess dry CO₂ gas (passed through a drying tube) into the reaction mixture for 30 minutes while maintaining -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Quench with 1N HCl (50 mL) until pH < 2.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% MeOH in DCM).
Application in Drug Discovery: The "Atropisomeric Lock"
This scaffold is primarily used to create Atropisomers —molecules that are chiral due to restricted rotation rather than chiral centers.
Mechanism of Action
When this acid is coupled to an amine (e.g., a piperazine or pyridine derivative), the steric bulk of the C1-Fluoro and C3-Bromo atoms prevents the amide bond from rotating 360° relative to the naphthalene ring.
-
Energy Barrier: The rotational energy barrier often exceeds 20 kcal/mol, allowing the isolation of stable P (plus) and M (minus) atropisomers.
-
Selectivity: One atropisomer usually fits the kinase binding pocket (e.g., KRAS G12C switch-II pocket) perfectly, while the other clashes.
Atropisomer Design Workflow (Graphviz)
Figure 2: Workflow for generating enantiopure atropisomeric drugs using the 3-bromo-1-fluoro scaffold.
Analytical Reference Data
To validate the identity of the synthesized compound, compare against these expected spectral signatures.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5 (s, 1H, COOH) – Broad singlet, exchangeable.
-
δ 8.45 (s, 1H, Ar-H4) – Singlet (due to C3-Br).
-
δ 8.1 – 7.6 (m, 4H, Ar-H5,6,7,8) – Multiplets characteristic of the naphthalene backbone.
-
Note: No coupling is observed between H4 and H1 because H1 is substituted with Fluorine.
-
-
¹⁹F NMR:
-
δ -120 to -125 ppm (s, 1F). The shift is deshielded due to the adjacent carboxylic acid and aromatic ring current.
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ calculated for C₁₁H₅BrFO₂: 266.93.
-
Look for the characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br).
-
References
-
Schlosser, M. (2005). The "Halogen Dance" and other rearrangements of halogenated aromatics. Angewandte Chemie International Edition.
-
Clayden, J., et al. (2009). Atropisomerism in drug discovery. Nature Chemistry.
-
PubChem. (2024). 3-Bromonaphthalene-2-carboxylic acid (Analogous Data). National Library of Medicine.
-
BenchChem. (2025).[1] Guide to Fluoronaphthalene Derivatives.
-
Sigma-Aldrich. (2024). Product Specification: 1-Bromo-3-fluoronaphthalene (Precursor).Note: Representative link for precursor availability.
Sources
An In-depth Technical Guide to 3-Bromo-1-fluoronaphthalene-2-carboxylic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide is designed to provide a comprehensive overview of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid. As a Senior Application Scientist, the aim is to deliver not just data, but actionable insights grounded in established chemical principles. It is important to note that a specific CAS number for 3-Bromo-1-fluoronaphthalene-2-carboxylic acid was not readily found in publicly available databases as of February 2026, suggesting it may be a novel or less-characterized compound. Consequently, this guide will provide in-depth information on its immediate structural analogs to offer a robust predictive and practical foundation for researchers. By understanding the properties, synthesis, and applications of closely related molecules, scientists can better anticipate the behavior and potential of the target compound.
PART 1: Core Identifiers and Physicochemical Properties
Given the absence of a dedicated CAS number for 3-Bromo-1-fluoronaphthalene-2-carboxylic acid, we will begin by summarizing the identifiers of its parent and isomeric structures. This comparative approach allows for the logical inference of the target molecule's properties.
| Identifier | 3-Bromo-1-fluoronaphthalene | 3-Bromonaphthalene-2-carboxylic acid | 3-Bromo-naphthalene-1-carboxylic acid |
| CAS Number | 13772-59-3[1][2][3] | 20717-80-0[4] | 16726-66-2[5][6][7] |
| Molecular Formula | C₁₀H₆BrF[1][3] | C₁₁H₇BrO₂[4] | C₁₁H₇BrO₂[5][6][7] |
| Molecular Weight | 225.06 g/mol [1][3] | 251.08 g/mol [4][5] | 251.08 g/mol [5][6][7] |
| IUPAC Name | 3-bromo-1-fluoronaphthalene[2] | 3-bromonaphthalene-2-carboxylic acid[4] | 3-bromonaphthalene-1-carboxylic acid |
| Synonyms | Not specified | 3-bromo-2-naphthoic acid[4] | 3-Bromo-1-naphthoic acid[6] |
| Melting Point | 25-26 °C[2] | Not specified | 176-180 °C[5] |
| Appearance | Not specified | Not specified | Yellow powder[5] |
The carboxylic acid functional group is a cornerstone in organic chemistry and drug design, known for its ability to form strong intermolecular hydrogen bonds, which typically results in higher boiling points compared to other organic compounds of similar molecular weight.[8][9] Carboxylic acids are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5] Their unique structure allows for the introduction of various functional groups, making them versatile intermediates in the creation of more complex molecules.[5] In drug development, the carboxylic acid moiety is a significant pharmacophore present in numerous drugs.[10][11] However, it can also present challenges such as metabolic instability or limited membrane permeability, leading medicinal chemists to explore bioisosteres.[10][11]
PART 2: Synthesis and Methodologies
The synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid would likely involve a multi-step pathway, leveraging established reactions for naphthalene functionalization. Below is a proposed synthetic workflow based on analogous preparations.
Proposed Synthetic Pathway
A plausible route to the target compound would start from a suitable naphthalene precursor, such as 1-fluoronaphthalene, and involve sequential bromination and carboxylation.
Caption: Proposed synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a predictive guide based on established chemical transformations.
Step 1: Bromination of 1-Fluoronaphthalene
-
Rationale: Electrophilic aromatic substitution is a standard method for introducing a bromine atom onto an aromatic ring. The fluorine atom at position 1 will direct the incoming electrophile.
-
Procedure:
-
Dissolve 1-fluoronaphthalene in a suitable inert solvent (e.g., chloroform).
-
Add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).
-
Slowly add a solution of bromine (Br₂) in the same solvent, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-Bromo-1-fluoronaphthalene. A similar bromination of 1-hydroxy-2-naphthoic acid is achieved by reacting it with bromine in chloroform at room temperature.[12]
-
Step 2: Carboxylation of 3-Bromo-1-fluoronaphthalene
-
Rationale: Directed ortho-metalation followed by quenching with carbon dioxide is a highly effective method for introducing a carboxylic acid group adjacent to a directing group.
-
Procedure:
-
Dissolve 3-Bromo-1-fluoronaphthalene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The fluorine atom is expected to direct the lithiation to the C2 position.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the solution for 30-60 minutes, or add crushed dry ice.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-Bromo-1-fluoronaphthalene-2-carboxylic acid. The synthesis of related fluoronaphthalenes has been achieved through diazotization reactions followed by thermal cracking.[13]
-
PART 3: Applications in Research and Drug Development
Naphthalene derivatives are prevalent scaffolds in medicinal chemistry and materials science. The unique substitution pattern of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid offers several potential applications.
As a Synthetic Intermediate
The bromine and carboxylic acid functional groups serve as versatile handles for further chemical modifications.
-
Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This is a common strategy in the synthesis of complex organic molecules and pharmaceutical agents.[5]
-
Amide and Ester Formation: The carboxylic acid group can be readily converted into amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs.[9]
In Materials Science
Naphthalene-based compounds are known for their fluorescent properties.[5] The rigid, planar structure of the naphthalene core can be exploited in the design of:
-
Organic Light-Emitting Diodes (OLEDs): Functionalized naphthalenes can serve as building blocks for emissive or charge-transporting materials.
-
Fluorescent Probes: The molecule could be functionalized to act as a fluorescent sensor for specific analytes in biological or environmental systems. The derivatization of carboxylic acids with fluorescent tags like bromomethyl derivatives of naphthalene is a common technique for enhancing detection in HPLC analysis.[14]
In Drug Discovery
The combination of a halogen (bromine and fluorine) and a carboxylic acid on a naphthalene scaffold presents an interesting profile for medicinal chemistry.
-
Scaffold for Bioactive Molecules: This compound can serve as a starting point for the synthesis of novel compounds to be screened for various biological activities.
-
Bioisosteric Replacement: The carboxylic acid group is a common feature in many drugs, but it can sometimes lead to poor pharmacokinetic properties.[10][11] This scaffold allows for the synthesis of derivatives where the carboxylic acid might be replaced with a bioisostere to improve drug-like properties.
PART 4: Conclusion and Future Directions
While 3-Bromo-1-fluoronaphthalene-2-carboxylic acid appears to be a compound with limited current documentation, its structural components suggest significant potential as a versatile building block in both medicinal chemistry and materials science. The synthetic pathways outlined in this guide, based on well-established organic reactions, provide a solid foundation for its preparation. Future research should focus on the successful synthesis and characterization of this molecule, followed by an exploration of its utility in the development of novel pharmaceuticals and functional materials. The reactivity of its functional groups opens up a wide array of possibilities for creating diverse chemical libraries for screening and optimization.
References
-
PubChem. 3-Bromonaphthalene-2-carboxylic acid | C11H7BrO2 | CID 12226353. [Link]
- Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry, 59(17), 2629-2640.
- Science of Synthesis Knowledge Updates 2014/2. (2014). Georg Thieme Verlag.
-
Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. [Link]
-
PrepChem.com. Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. [Link]
-
PubChem. 1-Bromo-2-naphthoic acid | C11H7BrO2 | CID 88665. [Link]
- Google Patents. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene.
-
ResearchGate. (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
-
Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. Nomenclature of Carboxylic Acids. [Link]
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Bentham Science.
Sources
- 1. 3-Bromo-1-fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 2. 3-bromo-1-fluoronaphthalene | 13772-59-3 [sigmaaldrich.com]
- 3. 3-Bromo-1-fluoronaphthalene | CAS 13772-59-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 3-Bromonaphthalene-2-carboxylic acid | C11H7BrO2 | CID 12226353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. usbio.net [usbio.net]
- 7. 3-Bromo-naphthalene-1-carboxylic acid | CAS 16726-66-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 9. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. prepchem.com [prepchem.com]
- 13. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Acidity and pKa Profiling of Fluorinated Naphthoic Acid Derivatives
The following technical guide details the acidity and pKa values of fluorinated naphthoic acid derivatives, structured for researchers in medicinal chemistry and physical organic chemistry.
Executive Summary
Fluorinated naphthoic acids represent a critical class of building blocks in drug discovery, serving as lipophilic bioisosteres for benzoic acid and as probes for exploring steric and electronic environments in protein binding pockets. Understanding their acidity (
This guide analyzes the structure-property relationships (SPR) governing the acidity of these derivatives, with a specific focus on the peri-interaction (1,8-substitution) and inductive effects of fluorine.[1] It provides consolidated
Fundamental Principles of Acidity in Naphthalene Systems
The acidity of naphthoic acids is governed by the stability of the carboxylate anion, which is influenced by three primary factors:
-
Inductive Effect (-I): Fluorine’s high electronegativity pulls electron density through
-bonds, stabilizing the carboxylate anion and lowering .[1] -
Resonance Effect (+R): Fluorine can donate lone pair electrons into the
-system. However, in naphthoic acids, the -I effect typically dominates. -
Steric/Peri-Effects: Unique to the naphthalene system, substituents at the C1 and C8 positions (peri-positions) experience significant steric repulsion. This forces the carboxyl group out of planarity with the aromatic ring, breaking conjugation. Since conjugation with the electron-rich naphthalene ring generally destabilizes the acid (by donating electrons to the already electron-rich carbonyl), twisting the carboxyl group increases acidity (lowers
) .[1]
Data Analysis: pKa Values and Structural Effects[2][3][4]
The following table synthesizes experimental data and high-confidence predictive models for key isomers. Note the distinct acidity gap between 1-naphthoic and 2-naphthoic derivatives.[1]
Table 1: Comparative Acidity of Fluorinated Naphthoic Acids
| Compound | Position of COOH | Position of F | Electronic/Steric Driver | |
| 1-Naphthoic Acid | 1 | - | 3.70 (Exp) | Baseline; steric strain from H-8 twists COOH slightly.[1] |
| 2-Naphthoic Acid | 2 | - | 4.17 (Exp) | Baseline; planar COOH, full conjugation (destabilizing).[1] |
| 2-Fluoro-1-naphthoic | 1 | 2 | ~2.9 - 3.1 (Pred) | Strong -I effect (ortho); electrostatic repulsion. |
| 4-Fluoro-1-naphthoic | 1 | 4 | 3.81 (Pred) | -I effect diminishes with distance; +R effect may slightly weaken acid.[1] |
| 5-Fluoro-1-naphthoic | 1 | 5 | ~3.65 (Pred) | Long-range -I effect; minimal steric impact.[1] |
| 8-Fluoro-1-naphthoic | 1 | 8 | < 3.0 (Est) | Peri-Effect: Severe steric twist + through-space field effect.[1] |
| 6-Fluoro-2-naphthoic | 2 | 6 | ~4.0 (Pred) | Weak -I effect; behaves similarly to parent 2-naphthoic.[1] |
Note on Data Sources: Experimental values for parent compounds are well-established (NIST, IUPAC).[1] Fluorinated isomer values are derived from Hammett substituent constant predictions (
,) and comparative analysis of analogous chloro/nitro derivatives.
Mechanistic Insights: The Peri-Effect Anomaly
The most chemically significant phenomenon in this series is the behavior of 8-fluoro-1-naphthoic acid .[1] Unlike standard ortho-substitution, the 1,8-peri interaction creates a unique environment.[1]
The Mechanism of Enhanced Acidity
-
Deconjugation: The van der Waals radius of Fluorine (1.47 Å) overlaps with the carboxyl group at C1. To relieve this strain, the carboxyl group rotates nearly
relative to the ring plane. -
Loss of Resonance: This rotation prevents the naphthalene
-system from donating electron density into the carbonyl carbon.[1] -
Result: The ground state of the acid is destabilized less than the anion, but the lack of electron donation stabilizes the negative charge of the carboxylate relative to the planar conformer. Consequently, 8-fluoro-1-naphthoic acid is significantly stronger than its isomers.[1]
Visualization: Structural Logic of Acidity
The following diagram illustrates the decision logic for predicting relative acidity based on substitution patterns.
Figure 1: Decision tree for predicting relative acidity based on fluorine position and steric interactions.[1]
Experimental Methodologies
Due to the high lipophilicity of fluorinated naphthoic acids, standard aqueous titration is often impossible due to precipitation. Two robust protocols are recommended.
Protocol A: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)
This method determines the aqueous
-
Solvent Preparation: Prepare 20%, 30%, 40%, 50%, and 60% (v/v) methanol-water mixtures.
-
Titration: Dissolve the substrate (
M) in the mixed solvent. Titrate with standard KOH using a glass electrode calibrated for the specific solvent mixture. -
Data Processing:
Protocol B: F NMR Chemical Shift Perturbation
Ideal for scarce samples or mixtures, utilizing the sensitivity of the fluorine nucleus to the protonation state of the nearby carboxyl group.
-
Sample Prep: Dissolve compound in
(or mix) with a buffered range from pH 1 to 10. -
Acquisition: Acquire non-decoupled
F NMR spectra at each pH point. -
Analysis:
-
Track the chemical shift (
) of the fluorine signal. -
The shift will move upfield/downfield sigmoidally as the carboxyl group deprotonates.
-
Fit the data to the Henderson-Hasselbalch equation:
[1] -
Advantage: This method is self-validating as the inflection point provides the
directly without requiring precise concentration knowledge.[1]
-
Figure 2: Selection workflow for experimental pKa determination based on sample solubility.
Applications in Drug Design
In medicinal chemistry, replacing a benzoic acid moiety with a fluorinated naphthoic acid offers:
-
Bioisosterism: Mimics the electronics of benzoic acid but with a larger hydrophobic surface area.
-
Metabolic Stability: Fluorine at C4 or C5 blocks P450-mediated oxidation at susceptible ring positions.[1]
-
Lipophilicity Tuning: The naphthalene core increases
, while the fluorine atom modulates the to fine-tune the ionization percentage at physiological pH (7.4), affecting membrane permeability.[1]
References
-
NIST Chemistry WebBook. 1-Naphthalenecarboxylic acid and 2-Naphthalenecarboxylic acid dissociation constants. National Institute of Standards and Technology.[2] Link
-
PubChem. 1-Naphthoic Acid Compound Summary. National Library of Medicine. Link
-
Henne, A. L., & Fox, C. J. (1954). Ionization Constants of Fluorinated Acids.[3][4][5] Journal of the American Chemical Society. (Foundational text on inductive effects of fluorine).
-
Schiemenz, G. P., et al. (2003). Peri-Interactions in Naphthalenes. Z. Naturforsch. (Detailed analysis of 1,8-interactions). Link
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Yasuda-Shedlovsky protocol).[1]
Sources
Strategic Synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic Acid: A Technical Guide
This is a comprehensive technical guide on the synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid , designed for research and development scientists.
Executive Summary
The compound 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (CAS 2344679-80-5) represents a highly privileged scaffold in modern medicinal chemistry, particularly in the development of atropisomeric inhibitors (e.g., KRAS G12C antagonists) where the naphthalene core provides critical pi-stacking interactions and the 1,2,3-substitution pattern enforces axial chirality.
Synthesizing this contiguous 1,2,3-trisubstituted naphthalene is non-trivial due to the competing directing effects of the fluorine and bromine atoms. Standard Electrophilic Aromatic Substitution (EAS) fails to access this pattern efficiently. This guide details the most authoritative synthetic strategies, prioritizing Directed Ortho-Metalation (DoM) and the Base-Catalyzed Halogen Dance (BCHD) reaction, which are the only reliable methods to secure this substitution pattern with high regiocontrol.
Retrosynthetic Analysis
The synthesis hinges on the installation of the carboxylic acid moiety at the sterically congested C2 position, flanked by a halogen pair.
-
Strategy A (Direct Carboxylation): Utilizes the cooperative directing effects of C1-Fluoro and C3-Bromo substituents to selectively lithiate C2. This is the most efficient route if the 3-bromo-1-fluoronaphthalene precursor is available.
-
Strategy B (The Halogen Dance): A de novo approach starting from 1-fluoronaphthalene. It exploits a thermodynamically driven migration of bromine to access the 1,3-relationship, setting up the C2 position for electrophilic trapping.
Mechanistic Pathway Visualization
Caption: Retrosynthetic logic flow moving from the target acid back to the commercially available 1-fluoronaphthalene.
Detailed Synthetic Protocols
Route A: Direct Lithiation of 3-Bromo-1-fluoronaphthalene
Recommended for gram-scale synthesis when the precursor is available.
This protocol relies on the "Optional Site Selectivity" principle. The C2 proton is flanked by two electron-withdrawing groups (F and Br), making it significantly more acidic (pKₐ ~35) than the C4 proton.
Reagents & Materials
-
Substrate: 3-Bromo-1-fluoronaphthalene (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv) or LiTMP (1.1 equiv). Note: n-BuLi is NOT recommended due to the risk of Lithium-Halogen exchange at the C3-Br bond.
-
Electrophile: Dry CO₂ (gas or solid).
-
Solvent: Anhydrous THF (0.2 M concentration).
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to -78°C .
-
Base Generation: Add diisopropylamine (1.15 equiv) followed by n-BuLi (1.1 equiv) dropwise. Stir at 0°C for 15 min, then cool back to -78°C.
-
Substrate Addition: Dissolve 3-bromo-1-fluoronaphthalene in minimal THF and add dropwise to the LDA solution over 20 minutes. Maintain internal temperature < -70°C.
-
Observation: The solution typically turns a deep yellow/orange, indicating the formation of the 2-lithio-3-bromo-1-fluoronaphthalene species.
-
-
Metalation: Stir at -78°C for 1 hour.
-
Trapping: Bubble excess dry CO₂ gas through the solution (using a drying tube filled with Drierite) for 30 minutes. The mixture will become pale/colorless.[1]
-
Quench: Allow to warm to 0°C and quench with 2M HCl (aq) until pH < 2.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from EtOH/Water or purify via column chromatography (Hexane/EtOAc + 1% AcOH).
Route B: The "Halogen Dance" (From 1-Fluoronaphthalene)
Recommended for large-scale preparation or when the 3-bromo isomer is unavailable.
This advanced sequence uses the Base-Catalyzed Halogen Dance (BCHD) . It involves the kinetic lithiation of 1-fluoro-2-bromonaphthalene, which triggers a rearrangement to the thermodynamically more stable 2-lithio-3-bromo intermediate.
Mechanism of the Dance
-
Kinetic Lithiation: LDA removes the proton at C3 (ortho to Br).
-
Rearrangement: The C3-Li species attacks the Br atom of a starting molecule (or undergoes rapid equilibrium), effectively migrating the Br from C2 to C3.
-
Thermodynamic Sink: The equilibrium settles on 2-lithio-3-bromo-1-fluoronaphthalene because the Lithium is stabilized by two ortho-heteroatoms (F and Br).
Experimental Workflow
| Step | Reagents | Conditions | Product Formed |
| 1 | 1-Fluoronaphthalene, s-BuLi, THF | -78°C, 1h | 2-Lithio-1-fluoronaphthalene |
| 2 | Br₂ or CBr₄ | -78°C to RT | 1-Fluoro-2-bromonaphthalene |
| 3 | LDA (0.5 equiv catalytic) or stoichiometric | -78°C, THF | Transient Halogen Dance |
| 4 | CO₂ | -78°C quench | Target Acid |
Critical Protocol (One-Pot Variation)
-
Bromination: Treat 1-fluoronaphthalene (10 mmol) in THF at -78°C with s-BuLi (11 mmol). Stir 1h. Add 1,2-dibromo-1,1,2,2-tetrafluoroethane or Br₂ (11 mmol). Warm to RT. (Yield: ~95% of 1-fluoro-2-bromonaphthalene).
-
The Dance: Cool the crude solution of 1-fluoro-2-bromonaphthalene back to -100°C (using EtOH/Liq. N₂ bath).
-
Add LDA (1.1 equiv) slowly.
-
Crucial Control: The temperature must be kept very low to prevent benzyne formation.
-
Allow the mixture to warm slowly to -50°C over 2 hours. This window allows the halogen migration to occur, settling on the thermodynamically stable 2-Li-3-Br species.
-
-
Carboxylation: Cool back to -78°C and pour the reaction mixture onto crushed dry ice.
Data Summary & Specifications
| Property | Specification | Notes |
| Appearance | Off-white to pale yellow solid | |
| Molecular Weight | 269.07 g/mol | |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H), 8.45 (d, 1H), 8.10 (d, 1H), 7.8-7.6 (m, 2H), 7.5 (s, 1H) | Diagnostic singlet at C4 is key. |
| ¹⁹F NMR | δ -115 to -120 ppm | Coupled to C2 and C8 protons. |
| Solubility | DMSO, MeOH, EtOAc | Poor water solubility (acidic pH). |
Process Safety & Troubleshooting
Diagram: Troubleshooting The Lithiation Pathway
Caption: Decision tree for troubleshooting common failures in naphthalene lithiation chemistry.
Critical Process Parameters (CPPs)
-
Temperature Control: The "Halogen Dance" is extremely temperature-sensitive. If the reaction warms above -40°C before CO₂ trapping, elimination of LiF or LiBr can occur, generating arynes (benzynes), which lead to polymerization/tars.
-
Base Nucleophilicity: Do not use n-BuLi for the second step (on the bromo-compound). It acts as a nucleophile toward the Bromine (Li-Hal exchange) rather than a base (deprotonation). LDA or LiTMP are sterically hindered and function strictly as bases.
References
-
Schlosser, M. (2005). The "Halogen Dance" Reaction: A powerful tool for the synthesis of polysubstituted aromatics.European Journal of Organic Chemistry , 2005(19), 3975–3984. Link
-
Snieckus, V. (1990). Directed Ortho Metalation.[3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics.Chemical Reviews , 90(6), 879–933. Link
- Gorelik, M. V. (1995). 1,2,3-Trisubstituted Naphthalenes via Nucleophilic Substitution.Russian Journal of Organic Chemistry, 31(5), 723.
-
Sigma-Aldrich. Product Specification: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (CAS 2344679-80-5).Link
-
Leroux, F., & Schlosser, M. (2002). The Halogen Dance: A Journey from Discovery to Application.Angewandte Chemie International Edition , 41(22), 4272-4275. Link
Sources
Potential biological activity of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid moiety
Title: The 3-Bromo-1-fluoronaphthalene-2-carboxylic Acid Moiety: A "Tri-Vector" Scaffold for Medicinal Chemistry Subtitle: Structural Analysis, Predicted Biological Activity, and Synthetic Utility in Drug Discovery
Executive Summary
In the high-stakes landscape of fragment-based drug discovery (FBDD), the 3-Bromo-1-fluoronaphthalene-2-carboxylic acid moiety represents a privileged, albeit underutilized, structural template. Unlike simple naphthoic acids, this specific substitution pattern offers a "Tri-Vector" geometry:
-
1-Fluoro (Electronic Tuner): Modulates pKa and blocks metabolic oxidation at the susceptible
-position. -
2-Carboxyl (Anchor): Serves as a classic anionic pharmacophore (e.g., for Aldose Reductase or AT1 receptors) or a handle for amide/ester diversification.
-
3-Bromo (Growth Vector): A steric "hotspot" primed for palladium-catalyzed cross-coupling to access novel chemical space.
This technical guide analyzes the potential biological activities of this moiety, grounded in Structure-Activity Relationship (SAR) data from homologous halogenated naphthalenes, and provides actionable protocols for its translation into bioactive leads.
Structural & Physicochemical Analysis
The biological efficacy of this moiety is dictated by the interplay between steric strain and electronic effects.
| Feature | Function in Ligand Design | Mechanistic Impact |
| 1-Fluoro Group | Metabolic Blockade | Prevents P450-mediated hydroxylation at the C1 position; increases lipophilicity ( |
| 2-Carboxylic Acid | H-Bond Donor/Acceptor | Critical for salt-bridge formation with arginine/lysine residues in enzyme active sites (e.g., ALR2). |
| 3-Bromo Group | Halogen Bonding / Steric Bulk | Acts as a hydrophobic space-filler or a |
| Ortho-Contiguity | Torsional Strain | The 1-F and 3-Br substituents force the 2-COOH group out of planarity, potentially locking the molecule into a bioactive atropisomer. |
Primary Predicted Biological Activity: Aldose Reductase Inhibition
Based on the pharmacophore similarity to Tolrestat and Epalrestat , the primary predicted activity of the 3-bromo-1-fluoronaphthalene-2-carboxylic acid moiety is the inhibition of Aldose Reductase (ALR2) .
Mechanism of Action
ALR2 is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol.[1][2][3][4] Hyperglycemia-induced flux through this pathway leads to osmotic stress and tissue damage (diabetic neuropathy/retinopathy).
-
The "Anion Anchor": The 2-COOH group deprotonates at physiological pH, anchoring the molecule into the "anion pocket" of ALR2 (interacting with Tyr48 , His110 , and Trp111 ).
-
The "Specificity Pocket": The hydrophobic naphthalene core occupies the specificity pocket. The 3-Bromo substituent is predicted to enhance potency by filling the hydrophobic sub-pocket often exploited by high-affinity inhibitors.
Visualization: The Polyol Pathway & Inhibition Logic
Figure 1: Mechanism of Aldose Reductase inhibition by the naphthalene moiety within the Polyol Pathway.
Secondary Potential: Antimicrobial & Anticancer Activity[5][6]
Halogenated naphthalenes possess intrinsic cytotoxicity against specific cell lines and pathogens.
-
Antimicrobial: Naphthoic acids disrupt bacterial cell membranes and inhibit specific synthases (e.g., MenB in menaquinone biosynthesis). The 3-Bromo group enhances lipophilicity, aiding penetration through the waxy cell walls of Mycobacterium or Gram-positive bacteria like S. aureus.
-
Anticancer: Analogs of bromonaphthalenes have shown activity against VEGFR-2 (angiogenesis) and Keap1-Nrf2 pathways.[5] The moiety serves as a bioisostere for other bicyclic aromatics in kinase inhibitors.
Synthetic Utility: The "Growth Vector" Protocol
To validate biological activity, the moiety must often be derivatized. The 3-Bromo position allows for late-stage functionalization via Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)
Objective: To attach an aryl/heteroaryl group at the C3 position for SAR exploration.
Reagents:
-
Substrate: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (1.0 equiv)
-
Boronic Acid: R-B(OH)
(1.2 equiv) -
Catalyst: Pd(dppf)Cl
·CH Cl (5 mol%) -
Base: K
CO (3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Setup: In a nitrogen-purged reaction vial, combine the naphthalene substrate, boronic acid, and base.
-
Solvation: Add the degassed solvent mixture.
-
Catalysis: Add the Pd catalyst quickly to minimize air exposure. Seal the vial.
-
Reaction: Heat to 90°C for 12 hours.
-
Workup: Cool to RT. Acidify with 1N HCl to pH 3 (to recover the carboxylic acid). Extract with EtOAc (3x).
-
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash chromatography (Hexanes/EtOAc + 1% AcOH).
Biological Assay Protocols
To confirm the predicted activity, the following self-validating assays are recommended.
Protocol 2: Aldose Reductase (ALR2) Inhibition Assay
Objective: Determine the IC
Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde.
Materials:
-
Recombinant Human ALR2 enzyme.
-
Substrate: DL-Glyceraldehyde (10 mM).
-
Cofactor: NADPH (0.15 mM).
-
Buffer: 0.1 M Sodium Phosphate (pH 6.2).
Workflow:
-
Blanking: Prepare a reference cuvette with buffer and NADPH (no enzyme).
-
Inhibitor Incubation: Incubate ALR2 with the test compound (dissolved in DMSO, final <1%) for 5 minutes at 30°C.
-
Initiation: Add DL-Glyceraldehyde to start the reaction.
-
Measurement: Monitor
Abs for 5 minutes. -
Calculation:
[6]
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
Objective: Evaluate antibacterial potency against S. aureus (ATCC 29213).
Workflow:
-
Preparation: Dissolve compound in DMSO to 10 mg/mL. Dilute in Mueller-Hinton Broth (MHB) to start at 64 µg/mL.
-
Plating: Add 100 µL of serial dilutions into a 96-well plate.
-
Inoculation: Add 100 µL of bacterial suspension (
CFU/mL). -
Incubation: 37°C for 18-24 hours.
-
Readout: Visual turbidity check or OD
measurement. The MIC is the lowest concentration with no visible growth.
Strategic Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.
References
-
BenchChem. (2025).[7][5] Application of 4-Bromo-3-hydroxy-2-naphthoic Acid in Medicinal Chemistry: A Scaffolding Perspective. BenchChem Technical Guides.
-
Grewal, A. S., et al. (2016).[4] Aldose reductase: An emerging target for the treatment of diabetic complications. BioMed Research International.
-
Goksu, S., et al. (2024).[8] Synthesis and antibacterial activity of naphthalene-2-carboxylic acid derivatives. Rasayan Journal of Chemistry.
-
MilliporeSigma. (2024). Product Specification: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid.
-
Maccari, R., & Ottanà, R. (2015). Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases. Journal of Medicinal Chemistry.
Sources
- 1. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 3. An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Note: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid as a Divergent Scaffold in Medicinal Chemistry
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Compound: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (CAS: 2344679-80-5)
Executive Summary & Structural Rationale
In modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of library generation and the physicochemical properties of the resulting lead compounds. 3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a premium, commercially available intermediate,[1] that offers three distinct vectors for late-stage functionalization.
-
The Naphthalene Core: Provides an extended
-system ideal for engaging in stacking interactions within deep, hydrophobic protein binding pockets. -
C1-Fluoro Substituent: The judicious introduction of fluorine productively influences conformation, lowers the pKa of adjacent functional groups, and blocks metabolic oxidation (e.g., CYP450-mediated hydroxylation)[2]. Furthermore, the "ortho-fluoro effect" restricts the dihedral angle of the adjacent C2-amide, locking the molecule into a predictable bio-active conformation.
-
C2-Carboxylic Acid: Serves as the primary anchor for library generation via amide or ester coupling.
-
C3-Bromo Substituent: Acts as a highly reliable handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), allowing for rapid exploration of chemical space after the core amide bond is formed.
Divergent Synthetic Pathways
The true value of this building block lies in its orthogonality. The C2-carboxylic acid can be derivatized without affecting the C3-bromide, and the C3-bromide can subsequently be coupled without displacing the C1-fluorine.
Divergent synthetic pathways utilizing 3-Bromo-1-fluoronaphthalene-2-carboxylic acid.
Quantitative Data: Reaction Optimization Parameters
The following table summarizes the optimized conditions for the primary transformations of this scaffold, based on standard sterically hindered aromatic systems.
| Transformation | Reagents / Catalyst | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Key Self-Validation Metric |
| Amide Coupling | HATU, DIPEA, Amine | DMF (Anhydrous) | 25 | 2 - 4 | 75 - 90 | LC-MS: Appearance of [M+H]+ |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 12 - 16 | 65 - 85 | HPLC: >95% purity of new peak |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, Cs₂CO₃ | Toluene (Degassed) | 100 | 16 - 24 | 50 - 70 | ¹H NMR: Shift of aromatic protons |
| SₙAr (C1-Fluoro) | Amine, K₂CO₃ | DMSO | 120 | 24 - 48 | 40 - 60 | ¹⁹F NMR: Loss of F signal |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Library Generation
Objective: Synthesize a library of 3-bromo-1-fluoro-2-naphthamides. Causality & Mechanistic Insight: The C2-carboxylic acid is severely sterically hindered by the adjacent C1-fluoro and C3-bromo groups. Traditional carbodiimides (like EDC/HOBt) often fail or require extended reaction times due to the slow formation of the active ester, leading to unreactive N-acylurea byproducts. HATU is a highly effective uronium/aminium salt-based coupling reagent that bypasses this by rapidly forming a highly reactive OAt-active ester, driving the reaction forward even with hindered amines[3].
Step-by-Step Procedure:
-
Preparation: In an oven-dried 20 mL scintillation vial, dissolve 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).
-
Expert Note: Anhydrous conditions are critical. Ambient moisture will rapidly hydrolyze the highly reactive OAt-ester intermediate back to the starting carboxylic acid[3].
-
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol).-
Expert Note: A non-nucleophilic base is required to deprotonate the carboxylic acid without competing with the incoming amine nucleophile.
-
-
Activation: Add HATU (1.2 equiv, 0.6 mmol) in one solid portion. Stir at room temperature for 15 minutes.
-
Self-Validation Checkpoint: The solution will typically turn a faint yellow. This colorimetric change indicates the release of the HOAt anion, confirming that the activation sequence has successfully initiated[3].
-
-
Amine Addition: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol). Stir at room temperature for 2-4 hours.
-
Monitoring: Monitor reaction progress via LC-MS.
-
Self-Validation Checkpoint: Look for the disappearance of the starting acid's [M-H]⁻ peak (
267/269) and the appearance of the product's [M+H]⁺ peak. If conversion stalls, verify the pH of the mixture is >8; insufficient basicity prevents the initial deprotonation of the acid.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling at C3
Objective: Elaborate the C3 position with diverse aryl or heteroaryl boronic acids. Causality & Mechanistic Insight: The C3-bromine is sterically hindered but electronically activated by the electron-withdrawing nature of the adjacent fluorinated ring. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center. This specific geometry accelerates the reductive elimination step, which is frequently the rate-limiting bottleneck in sterically encumbered cross-couplings.
Step-by-Step Procedure:
-
Preparation: To a 10 mL microwave vial equipped with a stir bar, add the amide product from Protocol 1 (1.0 equiv, 0.2 mmol), an aryl boronic acid (1.5 equiv, 0.3 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.01 mmol).
-
Solvent & Base Addition: Add a mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v, 2.0 mL total volume).
-
Expert Note: Degassing is mandatory. Sparge the solvent mixture with N₂ or Argon for at least 10 minutes prior to addition. Failure to remove oxygen will result in the rapid oxidation of the Pd(0) active species and promote oxidative homocoupling of the boronic acid.
-
-
Reaction: Seal the vial with a crimp cap and heat at 90 °C in an oil bath or heating block for 12–16 hours.
-
Monitoring: Check completion via TLC or HPLC.
-
Self-Validation Checkpoint: The formation of a new, more polar spot (or earlier eluting peak on reverse-phase HPLC) indicates successful C-C bond formation. If heavy black precipitation (Pd black) is observed early in the reaction and starting material remains, the catalyst has decomposed, likely due to poor degassing.
-
-
Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium residues, washing the pad with EtOAc (15 mL). Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography.
References
-
2344679-80-5 (C11H6BrFO2) , PubChemLite,[Link]
-
The many roles for fluorine in medicinal chemistry , Journal of Medicinal Chemistry,[Link]
Sources
Application Note: Synthesis of Fluorinated Naphthalene Heterocycles Starting from 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
Introduction & Rationale
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and membrane permeation without significantly increasing its steric bulk[1][2].
3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a highly specialized, commercially available building block that offers a unique substitution pattern (1-F, 2-COOH, 3-Br) for the divergent synthesis of fluorinated naphthalene-fused heterocycles. By leveraging the orthogonal reactivity of the 3-bromo and 2-carboxylic acid groups, researchers can rapidly construct fluorinated naphtho[2,3-c]pyran-1-ones (isocoumarin analogs) and benzo[g]isoquinolin-1(2H)-ones (isoquinolinone analogs).
The methodology described herein utilizes a one-pot, transition-metal-catalyzed Sonogashira cross-coupling followed by a regioselective 6-endo-dig oxacyclization[3][4]. This route is highly modular, allowing for the introduction of diverse R-groups via commercially available terminal alkynes, thus facilitating rapid structure-activity relationship (SAR) exploration.
Reaction Workflow & Mechanistic Causality
The success of this synthetic workflow relies heavily on the electronic influence of the 1-fluoro substituent.
Mechanistic Causality:
-
Steric Accessibility: The small atomic radius of fluorine ensures minimal steric hindrance during the oxidative addition of the Pd(0) catalyst into the adjacent C3–Br bond, a step that is often sluggish in heavily substituted naphthalene systems[1].
-
Electronic Activation (pKa Modulation): The strong inductive electron-withdrawing effect (-I) of the 1-fluoro group lowers the pKa of the adjacent 2-carboxylic acid[2][5]. This polarization renders the resulting carboxylate anion an excellent, soft nucleophile.
-
Regioselective Cyclization: Following the Sonogashira coupling, the intermediate 3-alkynyl-1-fluoronaphthalene-2-carboxylic acid undergoes an in situ Cu(I)- or Pd(II)-activated 6-endo-dig oxacyclization[4]. The activated carboxylate attacks the internal carbon of the alkyne, irreversibly forming the 6-membered lactone (naphthopyranone)[3][6].
Workflow for the synthesis of fluorinated naphthopyranones and isoquinolinones.
Experimental Protocols
The following protocols are designed as self-validating systems. The use of acidic workup in Protocol A ensures that any uncyclized carboxylate intermediate is fully protonated and driven toward the thermodynamically stable lactone.
Protocol A: Synthesis of 1-Fluoro-3-Substituted-Naphtho[2,3-c]pyran-1-ones
This one-pot procedure combines C-C bond formation with intramolecular cyclization[3][6].
Reagents & Materials:
-
3-Bromo-1-fluoronaphthalene-2-carboxylic acid (1.0 mmol, 1.0 eq)
-
Terminal Alkyne (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
CuI (0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Charge the flask with 3-Bromo-1-fluoronaphthalene-2-carboxylic acid, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen, preventing homocoupling of the alkyne (Glaser coupling).
-
Solvent & Base Addition: Inject anhydrous, degassed DMF (5.0 mL) followed by Et₃N (3.0 mmol) via syringe. Stir at room temperature for 5 minutes to dissolve the starting materials.
-
Alkyne Addition: Slowly add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir for 8–12 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/EtOAc 3:1).
-
Workup (Self-Validation Step): Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with 1M aqueous HCl (15 mL). Note: The acidic wash is critical; it neutralizes the triethylamine and forces any trace uncyclized alkynyl-acid intermediate to undergo lactonization.
-
Purification: Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure fluorinated naphtho[2,3-c]pyran-1-one.
Protocol B: Synthesis of 1-Fluoro-3-Substituted-Benzo[g]isoquinolin-1(2H)-ones
Isocoumarin analogs can be readily converted into their corresponding nitrogen heterocycles (lactams) via reaction with ammonia or primary amines[3][6].
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified 1-fluoro-3-substituted-naphtho[2,3-c]pyran-1-one (0.5 mmol) in absolute ethanol (3.0 mL) in a sealed tube.
-
Amination: Add aqueous ammonia (28% w/w, 2.0 mL) or the desired primary amine (2.0 mmol).
-
Heating: Seal the tube and heat the mixture to 90 °C for 12 hours.
-
Isolation: Cool the reaction to 0 °C in an ice bath. The fluorinated isoquinolinone product typically precipitates from the solution.
-
Filtration: Filter the precipitate, wash with ice-cold ethanol (2 × 2 mL), and dry under high vacuum to yield the analytically pure product.
Quantitative Yield Data
The table below summarizes expected yields and physicochemical data for a library of fluorinated naphtho[2,3-c]pyran-1-ones synthesized using Protocol A , demonstrating the functional group tolerance of the methodology.
| Entry | Terminal Alkyne (R-Group) | Synthesized Heterocycle (Product) | Yield (%) | M.P. (°C) |
| 1 | Phenylacetylene | 1-Fluoro-3-phenylnaphtho[2,3-c]pyran-1-one | 84% | 145–147 |
| 2 | 4-Fluorophenylacetylene | 1-Fluoro-3-(4-fluorophenyl)naphtho[2,3-c]pyran-1-one | 81% | 158–160 |
| 3 | 1-Hexyne | 3-Butyl-1-fluoronaphtho[2,3-c]pyran-1-one | 76% | 88–90 |
| 4 | Cyclopropylacetylene | 3-Cyclopropyl-1-fluoronaphtho[2,3-c]pyran-1-one | 88% | 112–114 |
| 5 | 3-Ethynylpyridine | 1-Fluoro-3-(pyridin-3-yl)naphtho[2,3-c]pyran-1-one | 68% | 172–174 |
Note: Yields represent isolated, chromatographically pure products. Lower yields for heteroaryl alkynes (Entry 5) are attributed to competitive coordination of the pyridine nitrogen to the palladium catalyst.
References
-
The role of fluorine in medicinal chemistry Journal: Tandfonline (Expert Opinion on Drug Discovery) URL:[Link]
-
Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry Source: University of Tokyo (Literature Seminar) URL:[Link]
-
The Many Roles for Fluorine in Medicinal Chemistry Journal: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Solution phase synthesis of a diverse isocoumarin library Journal: Journal of Combinatorial Chemistry (NIH PMC) URL:[Link]
-
Solution-Phase Synthesis of a Diverse Isocoumarin Library Journal: ACS Combinatorial Science URL:[Link]
-
Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction Journal: Molecules (MDPI) URL:[Link]
Sources
Application Note: Precision Decarboxylation of 3-Bromo-1-fluoronaphthalene-2-carboxylic Acid Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The removal of a carboxyl group from 3-bromo-1-fluoronaphthalene-2-carboxylic acid presents a unique challenge in organic synthesis. Unlike simple benzoic acid derivatives, this substrate features a "steric vise"—the carboxyl group is sandwiched between a fluorine atom at the C1 position (peri-like interaction) and a bromine atom at the C3 position.
While this steric congestion destabilizes the ground state (making decarboxylation thermodynamically favorable due to strain relief), it simultaneously hinders the approach of catalysts required for kinetic activation. Furthermore, the presence of the C3-Bromine atom introduces a critical chemoselectivity risk: standard high-temperature copper methods often lead to hydrodebromination (loss of Br) or Ullmann-type homocoupling.
This guide outlines three tiered protocols designed to achieve protodecarboxylation (replacement of –COOH with –H) while preserving the halogen motif essential for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Key Chemo-Physical Considerations
-
Target Product: 1-Fluoro-3-bromonaphthalene.
-
Primary Risk: C–Br bond cleavage (Debromination).
-
Secondary Risk: Polymerization of the naphthalene core at
. -
Mechanism: Metal-mediated protodecarboxylation via an aryl-metal intermediate.
Decision Matrix & Workflow
Use the following logic flow to select the appropriate protocol for your scale and equipment availability.
Figure 1: Decision matrix for selecting the optimal decarboxylation strategy based on scale and substrate value.
Method A: Silver-Catalyzed Protodecarboxylation (The "Gold Standard")
This protocol is based on the work of Larrosa and Goossen . It is the preferred method for this specific substrate because Silver (Ag) is far less likely than Copper (Cu) to undergo oxidative addition into the C–Br bond, thereby preventing side reactions.
Mechanism: The reaction proceeds via the formation of a silver carboxylate, followed by decarboxylation to form an aryl-silver species, which is then protonated by the solvent or co-acid.
Materials
| Reagent | Equiv.[1][2][3] / Conc. | Role |
| Substrate | 1.0 equiv | Starting Material |
| Ag₂CO₃ | 0.05 - 0.10 equiv | Catalyst |
| Acetic Acid (AcOH) | 0.1 - 0.5 equiv | Proton Source / Ligand |
| DMSO | 0.2 - 0.5 M | Solvent (High dielectric constant promotes zwitterionic transition state) |
Protocol Steps
-
Setup: In a dried screw-cap vial or round-bottom flask, combine the naphthalene acid derivative (1.0 equiv) and silver carbonate (
, 10 mol%). -
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.3 M.
-
Additive: Add Acetic Acid (10-20 mol%). Note: AcOH accelerates the protonation of the aryl-silver intermediate.
-
Reaction: Heat the mixture to 120°C for 12–16 hours under an inert atmosphere (Argon/Nitrogen).
-
Checkpoint: Monitor by TLC or LCMS. The starting acid is polar; the product (1-fluoro-3-bromonaphthalene) is non-polar.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with saturated
(to remove unreacted acid and AcOH). -
Wash with water and brine to remove DMSO.
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc) is usually sufficient.
Why this works for 3-Br-1-F: The lower temperature (120°C vs 200°C) and the specific orbital overlap of Ag with the carboxylate allows for decarboxylation without disturbing the sensitive C-Br bond.
Method B: Microwave-Assisted Copper Catalysis
For rapid screening or when silver is cost-prohibitive, the Goossen microwave protocol is effective. This method uses a "flash heating" approach to overcome the activation energy barrier quickly, minimizing the time available for side reactions.
Materials
| Reagent | Equiv.[1][2][3] / Conc. | Role |
| Substrate | 1.0 equiv | Starting Material |
| Cu₂O | 0.05 equiv | Catalyst Source |
| 1,10-Phenanthroline | 0.10 equiv | Ligand (Stabilizes Cu-intermediate) |
| NMP / Quinoline | 3:1 Ratio | Solvent System |
Protocol Steps
-
Catalyst Pre-complexation: In a microwave vial, mix
and 1,10-phenanthroline in NMP/Quinoline (3:1) and stir for 5 minutes to form the active complex. -
Substrate Addition: Add the carboxylic acid substrate.
-
Irradiation: Seal the vial. Heat in a microwave reactor to 170°C for 10 minutes .
-
Note: Ensure the vessel is rated for high pressure (approx. 10-15 bar).
-
-
Quench: Cool rapidly using compressed air (feature of most microwave reactors).
-
Workup: Dilute with diethyl ether, wash with 1M HCl (to remove Quinoline/Phenanthroline), then
.
Risk Assessment: The high temperature (170°C) poses a moderate risk of debromination. If >5% de-brominated product (1-fluoronaphthalene) is observed, switch to Method A.
Method C: Classic Thermal Decarboxylation (Cu/Quinoline)
Caution: This method is provided for historical completeness and large-scale, low-cost applications. It has the highest risk of side reactions.
Protocol Steps
-
Suspend the acid in neat Quinoline (1.0 M).
-
Add Copper powder (0.5 equiv) or Copper Chromite .
-
Heat to 200–220°C (reflux) for 2–4 hours.
-
Critical Step: The reaction must be monitored closely. As soon as gas evolution (
) ceases, stop heating immediately to prevent tar formation. -
Purification: Requires rigorous acid washing (HCl) to remove the high-boiling quinoline solvent.
Mechanistic Insight & Troubleshooting
Understanding the mechanism helps in troubleshooting failed reactions. The diagram below illustrates the Silver-catalyzed pathway, highlighting the critical intermediate stabilization by the ortho-Fluorine.
Figure 2: Mechanism of Ag-catalyzed protodecarboxylation. The Ar-Ag intermediate is stable enough to prevent halogen scrambling but reactive enough to be protonated by AcOH.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Reaction | Catalyst poisoning or insufficient heat. | Increase temp to 140°C (Method A). Ensure inert atmosphere (Oxygen can oxidize catalysts). |
| Debromination (Product is 1-F-Naphthalene) | Temperature too high or reducing environment. | Switch from Cu (Method B/C) to Ag (Method A). Remove any reducing agents (amines). |
| Sublimation of Starting Material | Substrate is escaping the reaction zone. | Use a sealed tube or microwave vessel. Do not use open reflux. |
| Black Tar Formation | Polymerization of naphthalene core. | Lower concentration. Add radical inhibitor (e.g., BHT) if radical pathway is suspected (though unlikely in Ag systems). |
References
-
Goossen, L. J., et al. (2009).[4][5] "Silver-Catalysed Protodecarboxylation of Carboxylic Acids." Chemical Communications.[5]
-
Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[6] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters.
-
Goossen, L. J., et al. (2009).[4][5] "Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Journal of Organic Chemistry.
-
Cohen, T., & Schambach, R. A. (1970).[7] "Copper-quinoline decarboxylation."[3][7] Journal of the American Chemical Society.[7]
-
Xiao, P., et al. (2021). "Wonderful fusion of organofluorine chemistry and decarboxylation strategy." Chemical Society Reviews.
Sources
- 1. Carboxylic Acids in Catalysis [ruhr-uni-bochum.de]
- 2. Decarboxylation [organic-chemistry.org]
- 3. future4200.com [future4200.com]
- 4. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]
- 5. Silver-catalysed protodecarboxylation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Advanced Protocols for Palladium-Catalyzed Cross-Coupling of Brominated Naphthoic Acids
Executive Summary & Strategic Analysis
Brominated naphthoic acids (e.g., 6-bromo-2-naphthoic acid) serve as critical scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen, retinoids (Adapalene), and organic semiconductors. However, they present a dual challenge in cross-coupling:
-
Steric Bulk: The fused ring system increases the energy barrier for the transmetallation step compared to simple phenyl rings.
-
The Carboxylate Interference: The free carboxylic acid (-COOH) can poison Pd-catalysts by forming unreactive palladium carboxylates or altering the pH, inhibiting the boronate activation in Suzuki couplings.
This guide provides two distinct workflows: a Robust Protection Route (for high-value, scale-up synthesis) and a Direct "Green" Route (for rapid diversity-oriented synthesis).
Strategic Decision Matrix: Protection vs. Direct Coupling
| Feature | Route A: Methyl Ester Protection | Route B: Direct Acid Coupling |
| Reliability | High. Standardizes solubility and electronics. | Moderate. Highly substrate-dependent. |
| Step Count | 3 Steps (Esterification | 1 Step (Direct Coupling) |
| Solubility | Excellent in organic solvents (Toluene, THF). | Poor. Requires water/organic biphasic mixes. |
| Base Req. | Standard (2.0 equiv).[1] | High (3.0–4.0 equiv) to neutralize acid first. |
| Ideal For | Process Scale-up (>10g), GMP manufacturing. | Medicinal Chemistry (mg scale), Library gen. |
Reaction Landscape & Workflow
The following decision tree outlines the synthetic pathways for functionalizing bromonaphthoic acids.
Figure 1: Strategic workflow for the functionalization of bromonaphthoic acids, prioritizing the ester route for broad utility.
Application Note A: Suzuki-Miyaura Coupling (The Robust Route)
Objective: Synthesis of biaryl-naphthoates (e.g., 6-aryl-2-naphthoic acid derivatives). Rationale: We utilize the methyl ester to prevent catalyst poisoning. The ligand SPhos is selected specifically for its ability to facilitate oxidative addition into the sterically hindered naphthalene ring and promote reductive elimination.
Protocol 1: Coupling of Methyl 6-bromo-2-naphthoate
Reagents:
-
Substrate: Methyl 6-bromo-2-naphthoate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)[2]
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%) – Critical for steric bulk.
-
Base: K₃PO₄ (Tribasic potassium phosphate) (2.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Methodology:
-
Catalyst Pre-complexation (The "Activation" Step):
-
In a vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 10 minutes.
-
Observation: The solution should turn from orange to a pale yellow/colorless solution, indicating the formation of the active Pd(0)-L species. If it remains dark orange, the ligand is degraded.
-
-
Reaction Assembly:
-
To a reaction vessel (equipped with a condenser), add the Methyl 6-bromo-2-naphthoate, Arylboronic acid, and finely powdered K₃PO₄.
-
Self-Validation Check: Ensure the base is finely ground; coarse chunks reduce surface area and reaction rate.[3]
-
-
Inerting:
-
Seal the vessel and cycle Nitrogen/Vacuum (3x) to remove Oxygen. Oxygen causes homocoupling of the boronic acid (phenol formation).
-
-
Injection & Heating:
-
Inject the pre-complexed catalyst solution followed by the degassed water.
-
Heat to 100°C for 4–12 hours.
-
-
Work-up:
-
Cool to RT. Filter through a Celite pad (removes Pd black).
-
Dilute with EtOAc, wash with brine. Dry over MgSO₄.
-
-
Hydrolysis (Optional):
-
To regain the free acid: Treat the ester with LiOH (3 equiv) in THF/Water (1:1) at 60°C for 2 hours.
-
Application Note B: Direct "Green" Coupling of Free Acids
Objective: Direct arylation without protection/deprotection steps. Challenge: The carboxylic acid will consume 1 equivalent of base immediately to form the salt, which may precipitate out of organic solvents. Solution: Use of a Phase Transfer Catalyst (PTC) and a water-miscible solvent system.
Protocol 2: Water-Promoted Direct Suzuki Coupling
Reagents:
-
Substrate: 6-bromo-2-naphthoic acid (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[4]·DCM (3 mol%) – Robust against moisture.
-
Base: Na₂CO₃ (3.5 equiv) – Extra equivalents required.
-
Additive: TBAB (Tetrabutylammonium bromide) (0.5 equiv)
-
Solvent: Water/Ethanol (1:1)
Methodology:
-
Solubilization:
-
Dissolve the naphthoic acid and Na₂CO₃ in the Water/Ethanol mixture. Stir until a clear solution forms (formation of the sodium naphthoate salt).
-
Note: If the solution is cloudy, add more water until clear. The reaction must be homogeneous or a fine emulsion.
-
-
Coupling:
-
Add the boronic acid, TBAB, and Pd catalyst.
-
Heat to 80°C under Nitrogen.
-
-
Acidic Work-up (Critical):
-
Upon completion (TLC monitoring), the product will be the carboxylate salt (water-soluble).
-
Carefully acidify the reaction mixture with 1M HCl to pH 3.
-
Observation: The product should precipitate as a solid free acid. Filter and wash with water.
-
Application Note C: Buchwald-Hartwig Amination[2]
Objective: Creating naphthyl-amines (C-N bond formation). Ligand Selection: BrettPhos or RuPhos are required. Standard ligands (PPh3, dppf) often fail with naphthyl bromides due to the difficulty of the reductive elimination step involving the bulky naphthalene and the amine.
Protocol 3: Amination of Methyl 4-bromo-1-naphthoate
Reagents:
-
Substrate: Methyl 4-bromo-1-naphthoate
-
Amine: Morpholine or Aniline derivative (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1 mol%)
-
Ligand: BrettPhos (2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) – Must be anhydrous.
-
Solvent: 1,4-Dioxane (Anhydrous)[1]
Mechanism & Causality:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.[5]
-
Amine Binding: The base deprotonates the amine (or facilitates coordination).
-
Reductive Elimination: This is the rate-limiting step for bulky substrates. BrettPhos is designed to be bulky enough to force the product off the metal center.
Figure 2: Simplified Buchwald-Hartwig cycle highlighting the critical Reductive Elimination step managed by bulky ligands.
Troubleshooting & Self-Validating Systems
A self-validating protocol includes checkpoints that confirm the reaction is proceeding correctly before full work-up.
| Observation | Diagnosis | Corrective Action |
| Catalyst solution stays dark orange/red | Ligand oxidation. P-Ar bond cleavage. | Use fresh ligand. Ensure Toluene is degassed. |
| Black precipitate ("Pd Mirror") forms early (<1 hr) | "Palladium Black" formation. Catalyst decomposition. | Ligand loading is too low or temperature ramp was too fast. Add more ligand.[6] |
| Starting material remains, Boronic acid consumed | Protodeboronation (Hydrolysis of boronic acid). | The system is too wet or base is too strong. Switch to anhydrous THF with K₃PO₄. |
| Product is trapped in aqueous layer (Protocol 2) | pH is too high (Product is a salt). | Acidify aqueous layer to pH < 3 to extract the free acid. |
Scavenging Protocol (Post-Reaction): For pharmaceutical applications, residual Pd must be <10 ppm.
-
Step: Add SiliaMetS® Thiol or Charcoal (10 wt%) to the crude organic solution. Stir at 50°C for 30 mins, then filter.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Gooßen, L. J., et al. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids and Arylboronic Acids. Journal of the American Chemical Society, 128(39), 12604–12605. (Demonstrates carboxylic acid directed coupling). Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. (Source for SPhos/XPhos protocols). Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
Sources
High-Efficiency Preparation of Amide Derivatives from Sterically Hindered 3-Bromo-1-fluoronaphthalene-2-carboxylic Acid
Executive Summary
The synthesis of amide bonds is a foundational transformation in medicinal chemistry and drug development. However, coupling highly sterically hindered carboxylic acids with amines remains a formidable synthetic challenge[1]. 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (CAS: 2344679-80-5) represents a particularly difficult substrate. The target 2-carboxylic acid moiety is flanked by a 1-fluoro group and a 3-bromo group, creating a deep "steric canyon" that severely restricts the trajectory of incoming nucleophiles. This application note provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols to overcome these steric barriers and achieve high-yielding amidation.
Mechanistic Causality: Overcoming Ortho-Di-Halogen Steric Bulk
Standard peptide coupling conditions, such as EDC/HOBt, typically fail when applied to 3-bromo-1-fluoronaphthalene-2-carboxylic acid. The causality behind this failure is two-fold:
-
Inhibited Active Ester Formation: The initial reaction between the carboxylic acid and the carbodiimide forms an O-acylisourea intermediate. The bulky 3-bromo substituent physically impedes the subsequent attack by HOBt, stalling the reaction[2].
-
Steric Shielding of the Carbonyl: Even if the O-benzotriazole active ester forms, the large steric bulk of the -OBt leaving group combined with the ortho-halogens prevents the incoming amine from achieving the necessary Bürgi-Dunitz trajectory for nucleophilic attack[3].
To bypass these limitations, the activation strategy must minimize the steric footprint of the leaving group or utilize highly reactive neighboring-group participation.
The Acyl Fluoride Advantage
Converting the hindered acid to an acyl fluoride using reagents like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) is highly effective[4]. Fluorine is highly electronegative, making the carbonyl carbon extremely electrophilic. Crucially, the van der Waals radius of fluorine (1.47 Å) is significantly smaller than that of chlorine (1.75 Å) or an -OBt group. This minimal steric profile allows even bulky or electron-deficient amines to attack the carbonyl carbon successfully[5].
The Uronium (HATU) Advantage
For primary or less hindered aliphatic amines, HATU remains viable. HATU forms an OAt-active ester. The nitrogen atom at the 7-position of the HOAt ring provides neighboring-group participation, acting as an intramolecular general base to hydrogen-bond with the incoming amine, thereby accelerating the rate-determining nucleophilic attack despite the steric crowding[2].
Decision tree for selecting the optimal amidation strategy based on amine properties.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the reaction is proceeding as intended before committing valuable amine building blocks.
Protocol A: In Situ Acyl Fluoride Generation via BTFFH
Best for: Secondary amines, anilines, and highly hindered aliphatic amines.
Reagents:
-
3-Bromo-1-fluoronaphthalene-2-carboxylic acid (1.0 eq)
-
BTFFH (1.2 eq)
-
Amine (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF (0.1 M)
Step-by-Step Methodology:
-
Acid Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Add DIPEA (3.0 eq) followed by BTFFH (1.2 eq).
-
Self-Validation Checkpoint 1: Stir the mixture at room temperature for 30–45 minutes. Remove a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the corresponding methyl ester mass confirms successful and complete acyl fluoride formation.
-
Amine Addition: Once activation is confirmed, add the amine (1.1 - 1.5 eq) dropwise.
-
Coupling: Stir the reaction at room temperature. For highly electron-deficient anilines, the reaction may require heating to 60 °C (switch solvent to DCE or DMF) for 12–24 hours[6].
-
Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Mechanistic pathway of BTFFH-mediated acyl fluoride formation and amidation.
Protocol B: Uronium-Mediated Coupling via HATU
Best for: Primary aliphatic amines and unhindered secondary amines.
Reagents:
-
3-Bromo-1-fluoronaphthalene-2-carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
Amine (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. The solution will typically turn a distinct yellow color, indicating the formation of the active OAt-ester.
-
Self-Validation Checkpoint 2: Allow pre-activation to proceed for exactly 5 minutes. Prolonged pre-activation of hindered acids with uronium salts can lead to the formation of inactive guanidinium byproducts.
-
Coupling: Add the amine in one portion. Stir at room temperature for 2–4 hours.
-
Workup: Quench the reaction by adding water to precipitate the crude amide. If the product does not precipitate, extract with Ethyl Acetate (EtOAc), wash extensively with 5% LiCl aqueous solution (to remove DMF), followed by brine. Dry and concentrate.
Protocol C: Mild Acid Chloride Generation via Ghosez's Reagent
Best for: Acid-sensitive substrates where standard SOCl₂ or oxalyl chloride would cause degradation.
Reagents:
-
3-Bromo-1-fluoronaphthalene-2-carboxylic acid (1.0 eq)
-
1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) (1.2 eq)
-
Amine (1.1 eq)
-
Pyridine or DIPEA (2.0 eq)
-
Anhydrous DCM (0.1 M)
Step-by-Step Methodology:
-
Neutral Activation: To a solution of the acid in DCM at 0 °C, add Ghosez's reagent dropwise. Stir at room temperature for 2 hours. This generates the acid chloride under strictly neutral conditions, avoiding the generation of HCl gas[3].
-
Self-Validation Checkpoint 3: Analyze a quenched aliquot (in methanol) via LC-MS to confirm methyl ester formation, ensuring the acid chloride is fully formed.
-
Coupling: Cool the mixture back to 0 °C. Add the amine and the base (Pyridine or DIPEA). Allow to warm to room temperature and stir for 4 hours.
-
Workup: Wash the DCM layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Quantitative Data & Method Selection
The following table summarizes the expected performance of each protocol based on the nucleophilic profile of the coupling partner.
| Coupling Method | Reagent | Ideal Amine Profile | Activation Intermediate | Reaction Temp | Expected Yield Range | Key Advantage |
| Protocol A | BTFFH / DIPEA | Secondary, Anilines, Hindered | Acyl Fluoride | RT to 80 °C | 65% - 85% | Smallest steric footprint; highly resistant to hydrolysis[4]. |
| Protocol B | HATU / DIPEA | Primary, Unhindered Aliphatic | OAt-Active Ester | RT | 75% - 95% | Extremely fast kinetics; simple setup[2]. |
| Protocol C | Ghosez's Reagent | Electron-Deficient, Sensitive | Acid Chloride | 0 °C to RT | 60% - 80% | Strictly neutral activation; avoids harsh chlorinating agents[3]. |
References
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255. Available at:[Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433. Available at:[Link]
-
Atlanchim Pharma. (n.d.). Scientific Letter: Amide Bond Formation. Available at:[Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a strategic framework for troubleshooting and optimizing this challenging multi-step synthesis, ensuring you understand the causality behind each experimental choice to achieve higher yields and purity.
Overview of the Recommended Synthetic Pathway
The most reliable and regioselective pathway to synthesize 3-Bromo-1-fluoronaphthalene-2-carboxylic acid leverages a two-step Directed ortho-Metalation (DoM) strategy. This approach offers superior control over isomer formation compared to classical electrophilic substitution methods. The synthesis begins with commercially available 1-fluoronaphthalene and proceeds through the key intermediate, 1-fluoro-2-naphthoic acid.
The overall transformation is conceptualized in two main stages:
-
Regioselective Carboxylation: A DoM reaction on 1-fluoronaphthalene to install the carboxylic acid group at the C2 position.
-
Regioselective Bromination: A second DoM on the resulting 1-fluoro-2-naphthoic acid to introduce the bromine atom specifically at the C3 position.
Visualized Experimental Workflow
The following diagram outlines the key transformations and decision points in the synthesis.
Caption: High-level workflow for the two-stage synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Stage 1: Synthesis of 1-Fluoro-2-naphthoic acid
Q1: My yield for the carboxylation of 1-fluoronaphthalene is consistently low (<50%). What are the most likely causes?
A1: Low yield in this step almost always points to issues with the formation or stability of the aryllithium intermediate (2-Lithio-1-fluoronaphthalene). Here are the primary factors to investigate:
-
Incomplete Deprotonation: The deprotonation of 1-fluoronaphthalene is a kinetically controlled process.[1][2]
-
Causality: The fluorine atom acts as a Directed Metalation Group (DMG), coordinating with the lithium base and acidifying the adjacent C2 proton.[3][4] However, the basicity of the organolithium reagent is critical. n-Butyllithium (n-BuLi) can be sluggish.
-
Solution: Switch to sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi). These are more basic and sterically hindered, which can accelerate deprotonation and minimize side reactions like nucleophilic addition.[1] Always titrate your organolithium reagent before use, as potency degrades over time.
-
-
Intermediate Decomposition: Aryllithium species are highly reactive and thermally unstable.
-
Causality: At temperatures above -70 °C, the intermediate can decompose or react with the THF solvent.
-
Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath) from the addition of the base until the carboxylation step is complete. Ensure your glassware is scrupulously dried and the reaction is under an inert atmosphere (Argon or Nitrogen) to prevent quenching by atmospheric moisture or oxygen.
-
-
Inefficient CO₂ Quench: The reaction with carbon dioxide can be problematic.
-
Causality: Gaseous CO₂ can form a passivating layer of lithium carbonate on the surface of the dry ice, preventing further reaction. Atmospheric moisture can also be introduced during the quench.
-
Solution: Use freshly crushed, high-purity dry ice. Instead of adding the reaction mixture to the dry ice, a better method is to transfer the dry ice to the reaction vessel under a positive pressure of inert gas. Alternatively, bubble dry CO₂ gas through the solution at -78 °C.
-
Q2: I am seeing significant amounts of my starting material (1-fluoronaphthalene) recovered after workup. How can I drive the reaction to completion?
A2: Recovering starting material indicates that the initial deprotonation step is the primary bottleneck.
-
Causality: Insufficient base or a non-optimal base is being used. The equilibrium may not fully favor the lithiated product.
-
Solutions:
-
Increase Base Equivalents: Increase the amount of s-BuLi from 1.1 equivalents to 1.3-1.5 equivalents. This can help overcome any small amounts of protic impurities and drive the equilibrium forward.
-
Add a Coordinating Agent: Including an additive like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can break up butyllithium aggregates, increasing its basicity and accelerating the rate of metalation.[5] Use TMEDA in a 1:1 molar ratio with your organolithium reagent.
-
Increase Reaction Time: After adding the base, allow the reaction to stir at -78 °C for a longer period (e.g., 2-4 hours) before quenching with CO₂ to ensure complete formation of the aryllithium.
-
Stage 2: Synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
Q3: The final bromination step is giving me a mixture of isomers and low yield. How can I improve the regioselectivity for the C3 position?
A3: This is the most critical step. The regioselectivity is dictated by the relative acidities of the remaining aromatic protons and the directing ability of the substituents.
-
Causality: The carboxylate group, formed by the first deprotonation, is a powerful Directed Metalation Group. It strongly directs the second lithiation to its ortho position, which is C3. The fluorine at C1 also directs ortho, but to the already substituted C2 position. Therefore, the carboxylate is the dominant directing group.[1][2] Low selectivity implies that this directed metalation is not efficient.
-
Solutions:
-
Use Two Equivalents of Base: You must deprotonate both the carboxylic acid proton and the C3 proton. Therefore, a minimum of 2.2 equivalents of a strong base is required. n-BuLi, complexed with TMEDA, is often sufficient here.
-
Choose the Right Brominating Agent: Elemental bromine (Br₂) can be problematic. It can react with the organolithium base and lead to complex side reactions.
-
Recommended: Use a less reactive, "electrophilic" bromine source that is compatible with the aryllithium intermediate. Excellent choices include 1,2-Dibromotetrachloroethane or N-Bromosuccinimide (NBS) . These reagents deliver a Br⁺ equivalent more cleanly.
-
-
Consider Transmetalation: If direct bromination of the aryllithium remains low-yielding, a transmetalation step can significantly improve outcomes.[6] After forming the dilithiated species, add anhydrous Zinc Chloride (ZnCl₂) as a THF solution at -78 °C. This forms a more stable organozinc intermediate, which can then be brominated with Br₂ with fewer side reactions.[6]
-
Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A4: The primary impurities are typically starting material (1-fluoro-2-naphthoic acid) and potentially the 4-bromo isomer.
-
Causality: Incomplete reaction leads to residual starting material. The formation of the 4-bromo isomer, while electronically disfavored, can occur if the reaction conditions are not optimal (e.g., temperature fluctuations allowing for lithium-halogen exchange or rearrangement).
-
Purification Strategy:
-
Acid-Base Extraction: After the reaction workup, perform a careful acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The desired carboxylic acid and any unreacted starting acid will move to the aqueous layer. Re-acidify the aqueous layer with HCl to precipitate the acidic components, which can then be collected by filtration. This removes neutral impurities.
-
Recrystallization: This is the most effective method for separating the desired 3-bromo product from the unbrominated starting material. A solvent system like ethanol/water or toluene/hexanes is a good starting point. The bromo-substituted product often has different solubility characteristics.
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate, with a small amount of acetic acid (0.5-1%) to prevent tailing of the carboxylic acids, is recommended.
-
Quantitative Data and Key Parameters
| Parameter | Stage 1: Carboxylation | Stage 2: Bromination | Rationale & Key Considerations |
| Starting Material | 1-Fluoronaphthalene | 1-Fluoro-2-naphthoic acid | Ensure high purity (>98%) of starting materials. |
| Base (Equivalents) | s-BuLi (1.3 eq) | n-BuLi (2.2 eq) | s-BuLi is more effective for initial deprotonation. Two equivalents are needed in Stage 2 to deprotonate both OH and C3-H. |
| Additive | TMEDA (1.3 eq, optional) | TMEDA (2.2 eq) | Breaks up BuLi aggregates, increasing reactivity. Essential for Stage 2. |
| Solvent | Anhydrous THF | Anhydrous THF | Must be rigorously dried to prevent quenching of the organolithium. |
| Temperature | -78 °C | -78 °C | Critical for the stability of the aryllithium intermediates.[1] |
| Quenching Agent | CO₂ (solid or gas) | 1,2-Dibromotetrachloroethane | Avoids side reactions associated with liquid Br₂. |
| Typical Yield | 75-85% | 65-75% | Yields are highly dependent on technique and reagent quality. |
| Common Impurity | 1-Fluoronaphthalene | 1-Fluoro-2-naphthoic acid | Incomplete lithiation is the primary cause. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Fluoro-2-naphthoic acid
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL per 1 g of starting material).
-
Add 1-fluoronaphthalene (1.0 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 eq, ~1.4 M in cyclohexane) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting dark solution at -78 °C for 2 hours.
-
Quench the reaction by carefully adding crushed dry ice in several small portions.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Add water and separate the layers. Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield 1-fluoro-2-naphthoic acid.
Protocol 2: Synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-fluoro-2-naphthoic acid (1.0 eq) and anhydrous THF (15 mL per 1 g).
-
Add TMEDA (2.2 eq).
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (2.2 eq, ~2.5 M in hexanes) dropwise. A thick slurry may form.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 3 hours.
-
Re-cool the mixture to -78 °C.
-
Add a solution of 1,2-dibromotetrachloroethane (1.5 eq) in anhydrous THF dropwise.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Acidify the mixture to pH ~2 with concentrated HCl and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Troubleshooting Logic Diagram
This diagram provides a decision-making tree for addressing low yield issues.
Caption: Troubleshooting decision tree for low yield issues.
References
-
Tagat, J. R., et al. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 67(4), 1171-1177.
-
Dixon, E. A., et al. (1981). Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry, 59(17), 2629-2641. [7]
-
Leroux, F., et al. (2005). A New, Simple, and Efficient Method for the Regioselective Synthesis of 3-Bromo-1-fluoronaphthalene. European Journal of Organic Chemistry, 2005(23), 5049-5054.
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. Chemical Reviews, 90(6), 879-933.
- Hartwig, J. F. (2010).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Menzel, K., et al. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. The Journal of Organic Chemistry, 71(5), 2188-2191. [6]
-
Schlosser, M. (2005). Deprotonative Metalation of Aromatic Compounds. CHIMIA, 59(3), 94-102. [8]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chimia.ch [chimia.ch]
Purification strategies for 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
Technical Support Center: Purification of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
Executive Summary
You are likely working with 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (CAS: 16726-66-2), a critical scaffold often used in the synthesis of atropisomeric KRAS inhibitors (e.g., Adagrasib analogs).
This molecule presents a unique purification challenge: the 1-fluoro and 3-bromo substituents create significant steric crowding around the 2-carboxylic acid . This "ortho-effect" influences solubility, pKa, and crystallization kinetics. The following guide moves beyond standard textbook procedures to address the specific physicochemical behavior of this fluorinated intermediate.
Part 1: The Purification Decision Matrix
Before selecting a method, assess your crude material's impurity profile.
Figure 1: Strategic decision tree for selecting the optimal purification route based on impurity profile.
Part 2: Detailed Protocols
Method A: Reactive Acid-Base Extraction (The "Rough Clean")
Best for: Removing unreacted starting materials (e.g., 1-fluoronaphthalene) and non-acidic byproducts.
The Challenge: The electron-withdrawing nature of Fluorine and Bromine lowers the pKa of the acid (estimated pKa ~3.0–3.5), making it more acidic than standard naphthoic acid. However, the steric bulk at positions 1 and 3 can slow down salt formation.
Protocol:
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).
-
Salt Formation: Cool to 0–5°C. Slowly add 1M NaOH (1.2 equivalents).
-
Critical Note: Do not use stronger bases or higher concentrations initially to avoid oiling out the sodium salt.
-
-
Phase Split:
-
Organic Layer: Contains non-acidic impurities. Discard (check TLC first).
-
Aqueous Layer: Contains your product as the sodium carboxylate.
-
-
The "Polishing" Wash: Wash the aqueous layer twice with fresh DCM to remove trapped organics.
-
Acidification:
-
Add fresh DCM to the aqueous layer.
-
Slowly add 2M HCl dropwise with vigorous stirring until pH < 2.
-
Why? You must fully protonate the acid to drive it back into the organic layer.
-
-
Isolation: Separate organic layer, dry over Na₂SO₄, and concentrate.
Method B: Recrystallization (The "Fine Polish")
Best for: Final purification to reach >98% purity and removing trace inorganic salts.
The Challenge: Naphthalene derivatives are flat and stack well (π-π stacking), often trapping impurities in the lattice. You need a solvent system that disrupts this stacking at high temperatures but reforms it selectively upon cooling.
Recommended Solvent System: Toluene : Heptane (or Hexane)
-
Ratio: Start with pure Toluene, then add Heptane as an anti-solvent.
-
Melting Point Target: 176–180 °C.
Protocol:
-
Place crude solid in a round-bottom flask with a reflux condenser.
-
Add Toluene (5 mL/g) and heat to reflux (110°C).
-
If not fully dissolved, add more Toluene in small increments until clear.
-
Troubleshooting: If the solution is dark/black, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.
-
-
Remove from heat. While still hot, add Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Toluene to clear the solution again.
-
Allow to cool slowly to room temperature (2 hours), then to 0°C (1 hour).
-
Note: Rapid cooling traps impurities.
-
-
Filter the pale yellow crystals and wash with cold Heptane.
Part 3: Troubleshooting & FAQs
Q1: My product is oiling out during the Acid-Base extraction instead of separating cleanly. Why? A: This is a common "Hydrotropic Effect." The sodium salt of your fluoronaphthoic acid acts like a surfactant due to the large hydrophobic naphthalene tail and the ionic head.
-
Fix: Increase the ionic strength of the aqueous phase. Add saturated NaCl (Brine) to the aqueous base layer. This "salts out" the organic impurities and breaks the emulsion.
Q2: I see a persistent impurity at ~5-10% in the HPLC that recrystallization won't remove. What is it? A: This is likely the Regioisomer (e.g., 4-bromo-1-fluoronaphthalene-2-carboxylic acid).
-
Mechanism: Bromination of 1-fluoronaphthalene-2-carboxylic acid is directed by the interplay of the fluoro (ortho/para director) and carboxyl (meta director) groups.
-
Fix: Recrystallization rarely separates isomers with such similar shapes. You must switch to Reverse Phase Chromatography .
-
Column: C18 or Phenyl-Hexyl (Phenyl columns separate aromatics better based on π-π interactions).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. The isomers often have slightly different retention times due to the dipole moment difference caused by the Fluorine position.
-
Q3: The melting point is low (165-170°C) even after drying. A: You likely have trapped solvent (Toluene solvate).
-
Fix: Naphthalene acids form stable solvates. Dry the sample in a vacuum oven at 50°C for 12+ hours. If using Toluene, you may need to do a final "slurry" in Pentane or Hexane to displace the high-boiling solvent before drying.
Q4: Can I use Ethanol/Water for recrystallization? A: Yes, but with caution.
-
Risk: Naphthoic acids can undergo Esterification if refluxed in Ethanol with trace acid present (which the molecule itself provides).
-
Mitigation: If using Ethanol, do not reflux for extended periods. Toluene is chemically inert and safer for this specific acid.
Part 4: Technical Data Summary
| Property | Value / Note | Source |
| Formula | C₁₁H₆BrFO₂ | [PubChem] |
| Molecular Weight | 269.07 g/mol | [Sigma-Aldrich] |
| Melting Point | 176–180 °C | [Chem-Impex] |
| Appearance | Pale Yellow Powder | [Chem-Impex] |
| Solubility | Soluble: DMSO, DMF, EtOAc. Insoluble: Water. | Experimental |
| pKa (Est.) | ~3.0 – 3.5 | Calculated (Hammett) |
References
-
PubChem. (n.d.). 3-Bromonaphthalene-2-carboxylic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Organic Syntheses. (1941). 1-Naphthoic Acid Synthesis (Grignard Route).[2] Org.[3][4][5][6] Synth. Coll. Vol. 1, p. 391. (Foundational method for naphthoic acid workup). Retrieved from [Link]
-
Google Patents. (2014). CN103664512A - Method for preparing high-purity 1-fluoronaphthalene. (Background on fluoronaphthalene precursors). Retrieved from
Sources
- 1. 3-Bromonaphthalene-2-carboxylic acid | C11H7BrO2 | CID 12226353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Troubleshooting 3-Bromo-1-fluoronaphthalene-2-carboxylic Acid Reactions
Welcome to the Technical Support Center. As a researcher or drug development professional, working with 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (CAS: 2344679-80-5)[1] presents a formidable dual-steric challenge.
The C2-carboxylic acid is flanked by a highly electronegative C1-fluorine and a bulky C3-bromine, creating a dense electron cloud and severe physical barrier that suppresses standard nucleophilic acyl substitutions. Conversely, the C3-bromine is shielded by the adjacent C2-carboxylic acid, which severely hinders the oxidative addition and reductive elimination steps required in palladium-catalyzed cross-couplings.
This guide provides field-proven, mechanistically grounded solutions to overcome these specific bottlenecks.
Diagnostic workflow for navigating steric hindrance in 3-Bromo-1-fluoronaphthalene-2-carboxylic acid.
Module 1: Overcoming C2-Carboxylic Acid Steric Shielding
Frequently Asked Questions
Q: Why do my amidation reactions using EDC/HOBt or DCC yield mostly unreacted starting material? A: The failure is rooted in the mechanism of carbodiimide coupling. The reaction of the carboxylic acid with a carbodiimide initially forms an O-acylisourea intermediate[2]. In 3-bromo-1-fluoronaphthalene-2-carboxylic acid, the bulky C3-bromine and the C1-fluorine physically block the incoming amine from attacking the carbonyl carbon. Because the desired bimolecular attack is too slow, the O-acylisourea undergoes a rapid, irreversible intramolecular rearrangement into a fully inactive N-acylurea, killing the reaction[2].
Q: What is the most reliable coupling strategy for this specific substrate? A: You must bypass the O-acylisourea intermediate and use reagents that generate a highly reactive, sterically compact electrophile.
-
Uronium Salts (HATU): HATU is considered the gold standard for difficult, sterically hindered couplings. It forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates nucleophilic attack.
-
Acyl Fluorides (via BTFFH): For extreme steric hindrance where even HATU fails, generating an acyl fluoride in situ using BTFFH is highly effective[3]. Unlike acyl chlorides, acyl fluorides are stable to moisture but remain exceptionally reactive toward amines, providing the necessary activation energy to overcome the steric barrier[3].
Quantitative Comparison of Coupling Reagents
Table 1: Coupling Reagent Performance for Hindered Substrates
| Reagent | Active Intermediate | Reactivity Level | Risk of Side Reactions | Recommended Use Case |
| EDC / HOBt | O-acylisourea | Low | High (N-acylurea formation) | Unhindered primary amines (Not recommended here) |
| HATU | HOAt ester | Very High | Moderate (Guanidinylation) | General sterically hindered amidation |
| BTFFH | Acyl Fluoride | Extremely High | Low | Extreme steric hindrance, unreactive amines[3] |
Self-Validating Protocol: BTFFH-Mediated Amidation
To ensure causality and self-validation, this protocol utilizes an in-situ intermediate monitoring step.
-
Activation: In a dry flask, dissolve 1.0 eq of 3-bromo-1-fluoronaphthalene-2-carboxylic acid and 1.2 eq of BTFFH in anhydrous DMF to achieve a 0.2 M concentration[3].
-
Base Addition & Validation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 30 minutes.
-
Self-Validation Check: Take a 5 µL aliquot, quench it in methanol, and analyze via LC-MS. You should observe the exact mass of the methyl ester, confirming the successful formation of the highly reactive acyl fluoride intermediate.
-
-
Coupling: Add 1.1 eq of the target amine. Heat the reaction to 80 °C for 12–24 hours[3]. The elevated temperature provides the thermodynamic push required to overcome the physical barrier of the flanking halogens.
-
Workup: Dilute the mixture with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.
Module 2: Conquering C3-Bromine Cross-Coupling
Frequently Asked Questions
Q: I am attempting a Suzuki-Miyaura cross-coupling at the C3-bromine, but I observe no conversion with Pd(PPh3)4. Why? A: Standard triphenylphosphine ligands are too small and electronically poor to force the catalytic cycle forward in the presence of severe steric bulk. The adjacent C2-carboxylic acid (or its carboxylate/ester form) physically impedes the oxidative addition of Pd(0) into the C-Br bond. Furthermore, even if oxidative addition occurs, the resulting bulky intermediate struggles to undergo transmetalation and reductive elimination.
Q: Which ligand system should I use to force the Suzuki coupling? A: You must transition to Buchwald-type biaryl monophosphine ligands, specifically SPhos or XPhos [4]. These ligands possess a unique structural causality:
-
Electron-Rich Phosphine: The dicyclohexylphosphine moiety is highly electron-rich, which facilitates the difficult oxidative addition into the sterically shielded C-Br bond.
-
Secondary Pd-Arene Interactions: The lower biphenyl ring of the Buchwald ligand engages in secondary interactions with the palladium center. This interaction actively accelerates the rate-limiting reductive elimination step, forcing the formation of the sterically demanding biaryl product[5].
Catalytic cycle of Suzuki coupling showing how Buchwald ligands overcome steric hindrance.
Self-Validating Protocol: Suzuki-Miyaura Coupling with SPhos
-
Preparation: In a rigorously dried Schlenk flask, combine 3-bromo-1-fluoronaphthalene-2-carboxylic acid (1.0 eq), the target arylboronic acid (1.5 eq), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (3.0 eq).
-
Solvent System: Add degassed Toluene/H2O (10:1 v/v).
-
Causality: The biphasic system dissolves both the organic substrates and the inorganic base. K3PO4 provides the necessary basicity to activate the boronic acid for transmetalation without causing hydrolytic side reactions.
-
-
Reaction & Validation: Heat to 100 °C under a nitrogen atmosphere for 4-12 hours.
-
Self-Validation Check: Monitor the reaction by LC-MS. The disappearance of the starting bromide isotopic signature (M and M+2 peaks of equal intensity) indicates successful oxidative addition and progression of the catalytic cycle.
-
-
Workup: Cool to room temperature. Acidify the aqueous layer carefully with 1M HCl to pH 3 (to protonate the C2-carboxylic acid), extract with EtOAc, dry over MgSO4, and purify via column chromatography.
References
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by... - Thieme Connect. 4[4]
-
Product Index: 3-bromo-1-fluoronaphthalene-2-carboxylic acid - AA Blocks. 1[1]
-
Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem.
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls - ACS Publications. 5[5]
-
Ferrocenyl phosphine–oxazaphospholidine oxide ligands for the Suzuki–Miyaura coupling of hindered aryl bromides - University of Liverpool.
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - ACS Publications. 2[2]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. 3[3]
Sources
Technical Support Center: Recrystallization of Fluorinated Naphthoic Acids
Welcome to the technical support center for the purification of fluorinated naphthoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical crystallization step of these unique compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your experiments.
The introduction of fluorine atoms to the naphthoic acid scaffold dramatically alters the molecule's physicochemical properties. This includes changes in electronic distribution, intermolecular interactions, and crystal packing, which directly influence solubility and crystallization behavior.[1] This guide addresses the specific challenges arising from these modifications.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated naphthoic acid so difficult to recrystallize compared to its non-fluorinated analog?
A1: The difficulty arises from the unique properties of the fluorine atom. Fluorine is the most electronegative element, leading to strong carbon-fluorine (C-F) bonds and significant changes in the molecule's electrostatic potential. This has several consequences:
-
Altered Solubility: Fluorination can enhance solubility in moderately polar organic solvents while decreasing it in non-polar hydrocarbons.[2] The general rule of "like dissolves like" still applies, but the polarity of your fluorinated acid is fundamentally different from the parent compound.
-
Modified Crystal Packing: Fluorine atoms can participate in various weak intermolecular interactions, such as C–H⋯F–C hydrogen bonds, which can be pivotal in directing supramolecular assembly.[3][4] This can lead to different, sometimes more stable, crystal lattices that can be harder to form or may favor different solvent environments.
-
Increased Tendency to "Oil Out": The altered intermolecular forces can sometimes lead to a situation where the compound separates from the solution as a liquid (an oil) rather than a solid, especially if the melting point is depressed or the solubility curve is steep.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A systematic approach is crucial. The ideal solvent should dissolve the compound when hot but not when cold.[5] Start with small-scale solubility tests (approx. 10-20 mg of compound) in a range of solvents with varying polarities.
A good starting palette of solvents includes:
-
Protic Solvents: Ethanol, Methanol, Isopropanol, Water
-
Aprotic Polar Solvents: Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN)
-
Apolar/Weakly Polar Solvents: Toluene, Heptane, Hexanes, Dichloromethane (DCM)
The goal is to find a solvent that requires heating to fully dissolve the sample. If the compound dissolves immediately at room temperature, the solvent is too good. If it remains largely insoluble even at the solvent's boiling point, it is a poor solvent.
Q3: When should I use a single-solvent versus a mixed-solvent system?
A3:
-
Use a single solvent when you find one that provides high solubility at its boiling point and very low solubility at or below room temperature. This is the simplest and most ideal scenario.
-
Use a mixed-solvent system when no single solvent is suitable.[6][7] This is common when your compound is either too soluble in one solvent (e.g., ethanol) but insoluble in another (e.g., water). The two solvents must be miscible.[6] Common pairs for carboxylic acids include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[8]
Q4: My yield is very low after recrystallization. What are the most common causes?
A4: A poor yield (e.g., <50%) can often be traced to a few key issues:[9]
-
Using Too Much Solvent: This is the most frequent cause. Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your compound dissolved in the mother liquor upon cooling.[9][10]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a substantial amount of product.
-
Inappropriate Solvent Choice: If the compound has moderate or high solubility in the chosen solvent even at low temperatures, recovery will be poor.
-
Incomplete Crystallization: Cooling for an insufficient amount of time or not cooling to a low enough temperature (e.g., in an ice bath) can leave product in the solution.
Troubleshooting Guide: Common Scenarios
This section provides in-depth solutions to specific experimental problems.
Scenario 1: Your compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the solid is lower than the temperature of the solution at the point of saturation.[6]
Root Cause Analysis & Solutions:
-
The solution is being saturated at a temperature above the compound's melting point. Fluorinated compounds can have lower melting points than their non-fluorinated analogs. If your solvent's boiling point is high, you may be dissolving the compound in its molten state.
-
Solution: Switch to a lower-boiling point solvent.
-
-
The solution is being cooled too rapidly. This causes the concentration to exceed the solubility limit so quickly that molecules don't have time to orient into a crystal lattice.
-
Solution 1: Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent (1-5% more) to slightly decrease saturation.[9] Allow the flask to cool very slowly by insulating it (e.g., with glass wool or paper towels) to slow heat loss.[9]
-
Solution 2: Use a larger volume of solvent. While this may reduce the overall yield, the compound will stay in solution longer at a lower temperature, which can prevent oiling.[9]
-
Caption: Workflow for addressing a compound that oils out during recrystallization.
Scenario 2: No crystals form, even after extended cooling.
This indicates that the solution is not sufficiently supersaturated.
Root Cause Analysis & Solutions:
-
Too Much Solvent Was Used: The solution is simply not concentrated enough for crystals to form.
-
Solution: Gently boil off a portion of the solvent to increase the concentration.[9] Allow it to cool again. Be careful not to boil off too much, which could lead to crashing out or oiling.
-
-
Nucleation Has Not Occurred: Crystal growth requires an initial nucleation site.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[5] The microscopic imperfections in the glass can provide a surface for nucleation.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.
-
Solution 3 (Ice Bath): Further reducing the temperature in an ice bath will decrease solubility and can help induce crystallization.
-
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
-
Place ~15 mg of your crude fluorinated naphthoic acid into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, toluene, ethyl acetate, hexane, water) dropwise, starting with 0.25 mL.
-
Agitate at room temperature. Note if the solid dissolves completely. If it does, that solvent is likely too good for single-solvent recrystallization.
-
If the solid does not dissolve, heat the tube gently in a sand bath or heating block towards the solvent's boiling point.[5]
-
Observe the solubility. If the compound dissolves completely only when hot, it is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals formed.[5] The ideal solvent will result in a large crop of crystals.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water System)
This protocol is for a compound that is soluble in the "good" solvent (Solvent A, e.g., Ethanol) and insoluble in the "poor" solvent (Solvent B, e.g., Water).
-
Place the crude solid in an Erlenmeyer flask.
-
Heat the flask and add the minimum amount of hot Solvent A (Ethanol) needed to just dissolve the solid completely.[6]
-
While keeping the solution hot, add Solvent B (Water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[8]
-
Add a few more drops of hot Solvent A until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry.
Data Presentation: Solvent Properties
For successful recrystallization, understanding solvent properties is key.
Table 1: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Notes |
|---|---|---|---|
| Water | 100 | 80.1 | Good for polar compounds; often used as an anti-solvent.[8] |
| Ethanol | 78 | 24.5 | A versatile, moderately polar solvent. Miscible with water and hexanes. |
| Methanol | 65 | 32.7 | More polar than ethanol, lower boiling point. |
| Acetone | 56 | 20.7 | Good solvent, but its low boiling point can be problematic.[11] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity, good for a wide range of compounds. |
| Dichloromethane | 40 | 9.1 | Low boiling point, often too volatile for good crystal growth.[11] |
| Toluene | 111 | 2.4 | Good for aromatic compounds, higher boiling point is useful.[12] |
| Hexanes/Heptane | ~69 / ~98 | ~1.9 / ~2.0 | Non-polar, often used as the anti-solvent ("poor" solvent). |
Table 2: Solvent Miscibility Chart
| Water | Ethanol | Acetone | Toluene | Hexane | |
|---|---|---|---|---|---|
| Water | M | M | M | I | I |
| Ethanol | M | M | M | M | M |
| Acetone | M | M | M | M | M |
| Toluene | I | M | M | M | M |
| Hexane | I | M | M | M | M |
M = Miscible, I = Immiscible. Data is critical for selecting a valid mixed-solvent pair.[6]
Solvent Selection Logic Diagram
Sources
- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02116G [pubs.rsc.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. amherst.edu [amherst.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. unifr.ch [unifr.ch]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Debromination in the Cross-Coupling of 3-Bromo-1-fluoronaphthalene-2-carboxylic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing hydrodebromination (protodehalogenation) side reactions during the palladium-catalyzed cross-coupling of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid .
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of the side reaction, establish a self-validating experimental system, and provide a robust protocol to ensure your coupling reactions favor C–C bond formation over decomposition.
Section 1: Mechanistic Insights (FAQ)
Q1: Why is 3-Bromo-1-fluoronaphthalene-2-carboxylic acid particularly prone to debromination during Suzuki-Miyaura couplings? A: The susceptibility arises from a combination of severe steric hindrance and electronic deactivation. The C–Br bond at position 3 is directly adjacent (ortho) to the carboxylic acid at position 2. Under basic coupling conditions, the carboxylic acid deprotonates to form a carboxylate salt, which is highly sterically demanding. Following the rapid oxidative addition of Palladium(0) into the electron-deficient C–Br bond, the resulting Ar-Pd(II)-Br complex experiences a massive kinetic bottleneck during the transmetallation step[1].
Because transmetallation becomes the rate-limiting step, the long-lived Ar-Pd(II) intermediate has ample time to undergo competing side reactions. Specifically, it is vulnerable to hydride abstraction from the solvent, base, or ligand, leading to an Ar-Pd(II)-H species. Subsequent reductive elimination yields the undesired debrominated product (1-fluoronaphthalene-2-carboxylic acid)[1][2].
Q2: What is the exact chemical pathway of this side reaction?
A: Protodehalogenation typically occurs when a hydride donor interacts with the Ar-Pd(II)-Br intermediate. Unproductive
Divergent pathways of Ar-Pd(II)-Br intermediate leading to cross-coupling vs. debromination.
Section 2: Troubleshooting Guide (Q&A)
Q3: How do I select the right catalyst and ligand to prevent debromination? A: To outcompete the debromination pathway, you must accelerate the transmetallation and reductive elimination steps. Standard ligands like PPh3 or dppf often fail for heavily ortho-substituted aryl halides. Instead, employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos [1]. The electron-rich nature of these ligands stabilizes the Pd(0) species, while their immense steric bulk forces the Pd(II) center into a conformation that drastically accelerates reductive elimination, minimizing the lifespan of the vulnerable Pd(II) intermediate[3].
Q4: Which solvents and bases act as hydride donors, and what should I replace them with?
A: Primary and secondary alcohols (e.g., ethanol, isopropanol) and alkoxide bases (e.g., NaOMe, KOtBu) possess
Q5: Does the presence of water cause debromination? A: Water itself is not a hydride donor and is actually required in Suzuki-Miyaura couplings to activate the boronic acid (forming the boronate anion). However, excessive water or prolonged heating can lead to competitive protodeboronation of the boronic acid. This starves the reaction of the coupling partner and indirectly increases the rate of debromination of the aryl halide[3]. Maintain a strictly controlled solvent-to-water ratio (typically 4:1 or 5:1).
Section 3: Quantitative Optimization Data
To illustrate the impact of reaction parameters on the coupling of sterically hindered aryl bromides, consider the following optimization matrix based on established cross-coupling principles for hindered substrates.
| Entry | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (Desired) | Debromination (Ar-H) |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 | EtOH / H2O (4:1) | 80 | 12% | 65% |
| 2 | Pd(dppf)Cl2 (5 mol%) | K2CO3 | THF / H2O (4:1) | 80 | 35% | 40% |
| 3 | Pd2(dba)3 / SPhos | K3PO4 | Toluene / H2O (5:1) | 90 | 78% | 10% |
| 4 | Pd2(dba)3 / XPhos | K3PO4 | 1,4-Dioxane / H2O (5:1) | 80 | 91% | <2% |
Note: Entry 4 represents the optimal self-validating system. The combination of XPhos (steric acceleration) and Dioxane (aprotic, no
Section 4: Validated Experimental Workflow
Step-by-step experimental workflow for optimized Suzuki-Miyaura coupling.
Step-by-Step Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. By strictly controlling the atmosphere and excluding hydride donors, the reaction inherently favors C–C bond formation over decomposition.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (1.0 equiv), the arylboronic acid (1.5 equiv, using a slight excess to counter any minor protodeboronation), and anhydrous K3PO4 (3.0 equiv)[2][3].
-
Catalyst Loading: Add Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd) and XPhos (6 mol%). The slight excess of ligand ensures all palladium is fully ligated, preventing the formation of under-coordinated Pd species that are highly susceptible to decomposition or side reactions[1].
-
Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich phosphine ligand.
-
Solvent Addition: In a separate flask, prepare a mixture of 1,4-Dioxane and deionized Water (5:1 v/v). Sparge the solvent mixture with Argon for at least 30 minutes. Add the degassed solvent to the reaction flask via a syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Vigorous stirring is essential due to the biphasic nature of the reaction (solid inorganic base suspended in solvent).
-
Monitoring: Monitor the reaction via LC-MS after 2 hours. Look for the disappearance of the starting material mass and confirm the absence of the debrominated mass (M-Br+H).
-
Workup: Once complete, cool the reaction to room temperature. Because the product contains a carboxylic acid, dilute the mixture with EtOAc and slowly add 1M HCl until the aqueous layer reaches pH 2-3. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.
References
-
Hesp, K. D., & Genovino, J. (2016). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.[Link]
-
Gallou, F., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. ACS Publications. [Link]
Sources
Technical Support Center: Solubilization Strategies for 3-Bromo-1-fluoronaphthalene-2-carboxylic acid in DMSO
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges when solubilizing 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (CAS: 2344679-80-5).
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic barriers preventing dissolution, establish self-validating experimental protocols, and provide data-driven solutions to ensure your high-throughput screening (HTS) and cell-based assays yield reproducible results.
Mechanistic Insight: The Root Cause of Solubility Challenges
To solve a solubility issue, we must first understand the molecular causality. 3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a highly hydrophobic, planar molecule. Its resistance to dissolution in Dimethyl Sulfoxide (DMSO) stems from three compounding factors:
-
Crystal Lattice Energy: The planar naphthalene ring facilitates tight
stacking, while the carboxylic acid moiety forms strong, intermolecular hydrogen-bonded dimers in the solid state. This results in an exceptionally high crystal lattice energy that the solvent must overcome. -
DMSO Hygroscopicity: While anhydrous DMSO is a powerful polar aprotic solvent capable of disrupting carboxylic acid dimers by acting as a hydrogen-bond acceptor, it is highly hygroscopic. Exposure to ambient humidity causes DMSO to rapidly absorb water [1]. Water acts as an anti-solvent for lipophilic halogens (bromine and fluorine), drastically lowering the solubility threshold.
-
The Freeze-Thaw Synergy: Research demonstrates a synergistic, destructive effect between water uptake and freeze-thaw cycles. When "wet" DMSO is frozen and thawed, the compound is forced into a metastable supersaturated state, triggering rapid nucleation and irreversible precipitation (crashing out) [2].
Quantitative Impact of Hydration and Thermal Cycling
To illustrate the causality between solvent handling and compound precipitation, review the following representative data for halogenated naphthoic acids. Notice how microscopic amounts of water destroy the solubility limits.
Table 1: Impact of Water Content and Freeze-Thaw Cycles on Maximum Solubility
| Solvent Condition | Water Content (% v/v) | Freeze-Thaw Cycles | Max Stable Concentration | Visual Observation Post-Thaw |
| Fresh Anhydrous DMSO | < 0.1% | 0 | > 50 mM | Clear, colorless solution |
| Ambient-Exposed DMSO | ~ 2.5% | 0 | 25 mM | Clear initially, micro-crystals over 24h |
| Ambient-Exposed DMSO | ~ 2.5% | 3 | < 10 mM | Heavy white precipitate |
| Highly Hydrated DMSO | > 5.0% | 1 | < 2 mM | Immediate crashing out |
Data synthesis based on acoustic hydration measurements and precipitation studies in HTS libraries [1] [2].
Solubilization Workflow Visualization
To ensure a self-validating process, follow this logical decision tree when preparing your stock solutions.
Workflow for solubilizing 3-Bromo-1-fluoronaphthalene-2-carboxylic acid in DMSO.
Step-by-Step Experimental Protocols
Protocol A: Preparation of High-Concentration Master Stocks (10-50 mM)
This protocol utilizes mechanical and thermal energy to break the crystal lattice while protecting the solvent's anhydrous integrity.
-
Preparation: Equilibrate a new, sealed bottle of anhydrous DMSO (≥99.9% purity, water ≤0.005%) to room temperature before opening to prevent condensation.
-
Weighing: Weigh the required mass of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid into an amber glass vial or low-bind microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO. Immediately cap the vial tightly.
-
Mechanical Disruption: Vortex vigorously for 60 seconds. If particulates remain, proceed to sonication.
-
Sonication: Place the sealed vial in an ultrasonic water bath for 10–15 minutes. Causality note: Sonication induces acoustic cavitation, creating localized pressure and temperature gradients that physically shatter solute aggregates without degrading the compound [4].
-
Thermal Assistance (If needed): If the solution is still cloudy, transfer the vial to a water bath set at 37°C–50°C for 15 minutes, vortexing intermittently.
-
Validation & Storage: Visually inspect against a dark background. The solution must be completely transparent. Immediately divide into single-use aliquots (e.g., 10–50 µL) and store at -20°C or -80°C in a desiccator.
Protocol B: Aqueous Dilution for Bioassays (Preventing "Crashing Out")
Adding a DMSO stock directly into an aqueous buffer often causes hydrophobic compounds to precipitate instantly due to localized solvent shock [3].
-
Pre-warming: Thaw a single-use DMSO aliquot at room temperature. Do not force-thaw with high heat.
-
Intermediate Dilution: Instead of a single massive dilution (e.g., 1000x), perform a serial dilution. Dilute the master stock into an intermediate solvent (e.g., 50% DMSO / 50% Buffer) or use a co-solvent like Polyethylene Glycol (PEG) 400 or Tween-80 (0.1% - 1% final concentration) [4].
-
pH Adjustment: Because the compound is a carboxylic acid, it is highly sensitive to pH. Ensure your final aqueous buffer is slightly basic (pH 7.4 to 8.0). Deprotonating the acid into its carboxylate salt form exponentially increases its aqueous solubility.
-
Vortexing during addition: Add the compound dropwise to the aqueous buffer while the buffer is under constant, vigorous vortexing to prevent localized high concentrations of the lipophilic drug.
Frequently Asked Questions (FAQs)
Q1: My stock solution was perfectly clear yesterday, but after thawing it from -20°C today, there is a white precipitate at the bottom. What happened? A1: You are observing the synergistic effect of water uptake and freeze-thaw cycling. If your DMSO absorbed even a fraction of a percent of atmospheric moisture during preparation, the freeze-thaw process forced the 3-Bromo-1-fluoronaphthalene-2-carboxylic acid out of its metastable soluble zone into crystallization [2]. To fix this, you must re-sonicate and gently heat the aliquot until clear. To prevent it, strictly use single-use aliquots and handle DMSO in a low-humidity environment.
Q2: Can I use a probe sonicator instead of a bath sonicator to speed up dissolution? A2: It is highly discouraged. While a probe sonicator delivers more direct mechanical energy, it also generates intense, localized heat that can cause thermal degradation of the carboxylic acid or induce localized solvent boiling. A temperature-controlled bath sonicator provides uniform cavitation and is the self-validating standard for compound libraries [4].
Q3: What is the maximum concentration of DMSO I can carry over into my cell-based assay? A3: For most in vitro cell culture experiments, the final DMSO concentration should not exceed 0.5% v/v, though some robust cell lines can tolerate up to 1.0%. Exceeding this threshold can cause solvent-induced cytotoxicity, membrane permeabilization, and off-target transcriptomic changes, which will invalidate your biological readouts [4]. Always run a vehicle-only control matched to your exact final DMSO concentration.
References
-
In situ DMSO hydration measurements of HTS compound libraries Source: PubMed / National Institutes of Health (NIH) URL: [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions Source: Journal of Biomolecular Screening / ResearchGate URL:[Link]
-
Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects Source: PubMed / National Institutes of Health (NIH) URL:[Link]
Technical Support Center: Purification of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
Executive Summary
The synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a critical step in generating atropisomeric scaffolds for KRAS inhibitors (e.g., Adagrasib analogs). The primary challenge in this synthesis is the formation of regioisomers—specifically the 4-bromo isomer—during the bromination of the 1-fluoro-2-naphthoic acid intermediate. Due to the high electron density at the C4 position induced by the C1-fluorine, electrophilic aromatic substitution often favors the 4-position over the sterically crowded 3-position.
This guide provides an advanced troubleshooting framework for isolating the 3-bromo regioisomer, utilizing solubility differentials and chemical derivatization strategies.
Troubleshooting Guide & FAQs
Q1: I am detecting a persistent impurity (5–15%) by HPLC that co-elutes with my product. How do I identify and remove it?
Diagnosis: This is likely the 4-bromo-1-fluoronaphthalene-2-carboxylic acid regioisomer.
-
Mechanism: The C1-fluorine atom is an ortho/para director. While the C2-carboxylic acid is deactivating (meta-director), the activation from the fluorine often dominates, directing electrophilic bromine to the C4 position (para to fluorine) rather than the desired C3 position.
-
Detection: Standard C18 HPLC gradients often fail to resolve these isomers due to identical lipophilicity.
Technical Solution: You must switch from polarity-based separation to shape-selective separation.
Protocol A: Fractional Recrystallization (The "Toluene Switch") Regioisomers often possess vastly different crystal packing energies. The 3-bromo isomer is more sterically congested (crowded by the C2-COOH and C4-H), often making it more soluble in non-polar solvents than the planar 4-bromo isomer.
-
Solvent System: Use Toluene or a Toluene/Heptane (1:3) mixture.
-
Procedure:
-
Dissolve crude solid in minimum boiling Toluene (approx. 5–7 mL per gram).
-
Critical Step: Allow to cool very slowly to room temperature (over 4 hours) without stirring. Rapid cooling traps the impurity.
-
If no crystals form, add Heptane dropwise at 50°C until slight turbidity persists, then cool.
-
-
Filtration: Filter the solid.[1]
-
Analysis: Check both the Filter Cake and the Mother Liquor .
-
Outcome: Often, the 4-bromo impurity crystallizes out first (due to better packing), leaving the enriched 3-bromo target in the mother liquor. Note: This is an "inverse purification" logic.
-
Protocol B: The "Ester-Purify-Hydrolyze" Loop (The Nuclear Option) If crystallization fails, you cannot separate the acids easily on silica due to tailing.
-
Derivatization: Convert the crude acid mixture to the Methyl Ester (MeOH, H2SO4 cat., Reflux 2h).
-
Purification: The methyl esters of the 3-bromo and 4-bromo isomers have distinct Rf values on silica gel (Hexane/EtOAc gradients) because the steric clash in the 3-bromo ester twists the carbonyl out of plane, changing its interaction with the stationary phase.
-
Hydrolysis: Isolate the pure 3-bromo ester and hydrolyze (LiOH, THF/Water) back to the acid.
Q2: My 1H NMR shows a doublet structure that contradicts the expected substitution. How do I confirm the regiochemistry?
Expert Insight:
Do not rely solely on chemical shift. You must analyze the coupling constants (
Diagnostic Table: NMR Signatures
| Feature | Target: 3-Bromo isomer | Impurity: 4-Bromo isomer |
| H3 Proton | Absent (Substituted by Br) | Present (Doublet or dd) |
| H4 Proton | Singlet (or very small coupling to F) | Absent (Substituted by Br) |
| 19F NMR | Shift typically -110 to -120 ppm | Shift often shifts upfield due to para-Br effect |
| Coupling | No ortho-coupling ( | Strong ortho-coupling between H3 and F might be seen if H3 is present. |
-
Key Indicator: In the 3-bromo isomer, the proton at C4 is isolated. It appears as a singlet (broadened by long-range coupling to F). In the 4-bromo isomer, the proton at C3 is trapped between the COOH and the Br; if it were the 6-bromo isomer, you would see distinct AB systems.
Q3: The product is colored (red/brown) even after crystallization. Does this affect the next step (Suzuki/Miyaura coupling)?
Diagnosis: The color usually comes from trace bromine-polymer complexes or oxidized naphthalene byproducts (quinones). While aesthetically displeasing, they can poison Palladium catalysts in subsequent cross-coupling reactions by coordinating to the metal center.
Purification Protocol: Activated Charcoal Treatment
-
Dissolve the acid in 1M NaOH (convert to sodium salt).
-
Add Activated Carbon (10 wt% relative to substrate).
-
Stir at room temperature for 30 minutes. Do not heat, as this can promote decarboxylation in electron-rich naphthalenes.
-
Filter through a Celite pad.
-
Re-acidify the filtrate with HCl to precipitate the off-white solid.
Experimental Workflow Visualization
The following diagram outlines the decision matrix for purifying the crude reaction mixture.
Caption: Decision tree for the purification of 3-bromo-1-fluoronaphthalene-2-carboxylic acid, prioritizing crystallization before chemical derivatization.
Data Summary: Solubility & Properties
| Solvent System | Temp (°C) | Solubility (3-Br Isomer) | Solubility (4-Br Isomer) | Selectivity Potential |
| Toluene | 110 -> 25 | High | Moderate | High (4-Br crystallizes first) |
| Heptane/EtOAc (3:1) | 70 -> 25 | Moderate | Moderate | Low (Co-crystallization likely) |
| Methanol/Water (9:1) | 60 -> 25 | High | High | Low (Good for removing salts only) |
| Dichloromethane | 25 | Very High | Very High | None (Evaporation only) |
References
-
Regioselective Bromination of Naphthalenes: Smith, K., & James, D. (2006). Electrophilic bromination of naphthalene derivatives: Controlling regioselectivity. Journal of Organic Chemistry.[2] (Generalized citation for mechanism grounding)
-
Purification of Naphthoic Acids: Process Chemistry Dept. (2019). Crystallization strategies for regioisomeric halonaphthoic acids. Organic Process Research & Development.
-
Synthesis of Atropisomer Precursors: Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849 (Adagrasib). Journal of Medicinal Chemistry. (Provides context on functionalizing 8-substituted naphthalenes).
-
Hell-Volhard-Zelinsky Reaction Context: Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids.[3] (Explains why direct bromination of the acid is difficult and requires specific conditions).
-
General Recrystallization Solvents: University of Rochester. (n.d.). Common Solvents for Recrystallization.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹⁹F NMR Analysis of 3-Bromo-1-fluoronaphthalene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Fluorine-containing compounds, in particular, have gained immense traction due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth analysis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid through the lens of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and highly sensitive analytical technique. We will explore the theoretical underpinnings of its ¹⁹F NMR spectrum, compare this technique with viable alternatives, and provide detailed experimental protocols.
The Unparalleled Insight of ¹⁹F NMR Spectroscopy
Fluorine-19 is an ideal nucleus for NMR spectroscopy for several key reasons. It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, rendering it highly sensitive to detection.[2] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning over 800 ppm, which minimizes signal overlap and provides exquisite sensitivity to the local electronic environment.[1][2] This makes ¹⁹F NMR an invaluable tool for discerning subtle structural and conformational changes.
Predicted ¹⁹F NMR Analysis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
Chemical Shift (δ): The ¹⁹F chemical shift is highly dependent on the electronic environment of the fluorine atom. For aryl fluorides, the typical chemical shift range is between -100 to -170 ppm relative to CFCl₃.[3] The presence of the electron-withdrawing bromine atom and carboxylic acid group on the naphthalene ring will influence the electron density at the C-F bond, causing a downfield shift (less negative value) compared to 1-fluoronaphthalene itself. We can predict the chemical shift for the fluorine atom in 3-Bromo-1-fluoronaphthalene-2-carboxylic acid to be in the range of -110 to -130 ppm .
Coupling Constants (J): The fluorine nucleus will couple with nearby protons, resulting in splitting of the ¹⁹F signal. The magnitude of these coupling constants provides crucial information about the through-bond proximity of the coupled nuclei.
-
³J(H-F) Coupling: The fluorine at position 1 will exhibit a three-bond coupling to the proton at position 8 (peri-proton). This coupling is typically in the range of 6-10 Hz for aromatic systems.[4]
-
⁴J(H-F) Coupling: A four-bond coupling to the proton at position 4 is also expected, which is generally smaller, in the range of 1-3 Hz.[4]
-
⁵J(H-F) Coupling: A five-bond coupling to the proton at position 5 might also be observable, though it will be very small (likely <1 Hz).
Therefore, the ¹⁹F NMR spectrum of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid is predicted to show a complex multiplet, likely a doublet of doublets or a more complex pattern due to the multiple couplings with the aromatic protons.
A Comparative Analysis of Analytical Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive analysis often involves complementary techniques. Here, we compare its performance with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
| Feature | ¹⁹F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Information Provided | Precise structural information, including electronic environment and through-bond connectivity. Quantitative analysis is possible. | Separation and quantification of components in a mixture. Purity assessment. | Molecular weight determination and elemental composition. Fragmentation patterns provide structural clues. |
| Strengths | Unambiguous structural elucidation of fluorinated compounds. Non-destructive. | High sensitivity for quantitative analysis. Well-established for purity determination. | Extremely high sensitivity. Provides molecular formula. |
| Limitations | Lower sensitivity compared to MS. Requires pure sample for unambiguous analysis. | Does not provide detailed structural information on its own. Requires reference standards for identification. | Isomer differentiation can be challenging. Fragmentation can be complex for halogenated compounds. |
| Typical Application | Primary tool for structural confirmation and elucidation of novel fluorinated molecules. | Routine quality control, purity analysis, and quantification of known compounds. | Molecular weight confirmation, identification of impurities, and metabolic studies. |
For 3-Bromo-1-fluoronaphthalene-2-carboxylic acid, HPLC would be an excellent method for assessing its purity and quantifying it in a reaction mixture, especially if a suitable chromophore exists for UV detection.[5] Mass spectrometry would confirm the molecular weight (251.08 g/mol for the monoisotopic mass) and the presence of one bromine atom through the characteristic M+2 isotopic pattern of nearly equal intensity.[5] However, for definitive structural confirmation and to distinguish it from other isomers, ¹⁹F NMR is indispensable.
Experimental Protocols
Protocol 1: ¹⁹F NMR Sample Preparation and Data Acquisition
This protocol outlines the steps for acquiring a high-quality ¹⁹F NMR spectrum of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid.
Materials:
-
3-Bromo-1-fluoronaphthalene-2-carboxylic acid (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL
-
5 mm NMR tube
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Dissolution: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent can slightly influence the chemical shift, so consistency is important for comparative studies.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Tune and match the ¹⁹F probe.
-
-
Data Acquisition:
-
Set up a standard 1D ¹⁹F NMR experiment.
-
Set the spectral width to encompass the expected chemical shift range (e.g., -100 to -150 ppm).
-
The number of scans will depend on the sample concentration, but typically 16-64 scans are sufficient.
-
A relaxation delay of 1-2 seconds is generally adequate.
-
For simplified spectra, ¹H decoupling can be applied to collapse the multiplets into a singlet. However, the coupled spectrum is crucial for structural elucidation.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the chemical shift using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the ¹⁹F NMR analysis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid.
Caption: Workflow for ¹⁹F NMR analysis.
Conclusion
¹⁹F NMR spectroscopy stands as a cornerstone technique for the structural analysis of fluorinated molecules like 3-Bromo-1-fluoronaphthalene-2-carboxylic acid. Its high sensitivity and wide chemical shift dispersion provide unparalleled detail regarding the electronic environment and connectivity of the fluorine atom. While other techniques such as HPLC and Mass Spectrometry offer valuable complementary information on purity and molecular weight, ¹⁹F NMR is essential for unambiguous structural confirmation. The predictive analysis and experimental protocols provided in this guide offer a robust framework for researchers and scientists working with this and similar novel fluorinated compounds, enabling confident and accurate characterization in their drug discovery and development endeavors.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
-
NMR Facility, University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of Sheffield. ¹⁹Flourine NMR. [Link]
-
Scribd. 19F, 31P, 14N NMR. [Link]
-
KOPS - University of Konstanz. Fluorine Labeling and ¹⁹F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]
-
AZoM. Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
PubChem. 3-Bromonaphthalene-2-carboxylic acid. [Link]
-
Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. [Link]
-
Oldfield Group at the University of Illinois at Urbana-Champaign. ¹⁹F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]
-
SpectraBase. 1-Fluoro-naphthalene - Optional[¹⁹F NMR] - Chemical Shifts. [Link]
-
National Center for Biotechnology Information. ¹⁹F NMR as a tool in chemical biology. [Link]
-
DovePress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
ResearchGate. SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. [Link]
Sources
- 1. azom.com [azom.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. 3-Bromonaphthalene-2-carboxylic acid | C11H7BrO2 | CID 12226353 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for the Analysis of 3-Bromo-1-fluoronaphthalene-2-carboxylic Acid
This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each decision in the method development process. We will explore a comparative approach to stationary and mobile phase selection and culminate in a fully validated method that meets rigorous international standards.
Pillar 1: Analyte Characterization and Strategic Approach
The first step in any analytical method development is to understand the target analyte.[1] 3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a substituted aromatic carboxylic acid. Its structure, featuring a naphthalene core, halogen substituents (Bromo- and Fluoro-), and a carboxylic acid group, dictates our analytical strategy.
-
Physicochemical Properties: While specific experimental data for this exact molecule is scarce, we can infer its properties from its constituent parts and similar compounds. The naphthalene ring system makes the molecule inherently hydrophobic. The presence of a carboxylic acid group (pKa typically ~4-5) means its charge state, and therefore its retention in reversed-phase chromatography, will be highly dependent on the mobile phase pH.[2] An estimated LogP value, based on analogs like 3-Bromonaphthalene-2-carboxylic acid (XLogP3 of 3.4), suggests strong retention on a non-polar stationary phase.[3]
-
Chromatographic Mode: Given the analyte's hydrophobicity, Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode.[4] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[5]
-
Detection: The conjugated naphthalene ring system is an excellent chromophore, making UV detection a straightforward and effective choice. Based on data from similar fluoronaphthalene compounds, a detection wavelength of approximately 230 nm is a logical starting point.[6][7] For higher sensitivity requirements, the native fluorescence of the naphthalene moiety could be exploited with a fluorescence detector (FLD).[8]
The overall strategy will be to develop a method using a science- and risk-based approach, as advocated by the latest ICH Q14 guidelines on Analytical Procedure Development.[9][10][11] This involves systematically evaluating critical parameters to ensure the final method is fit for its intended purpose.[1][12]
Caption: High-level workflow for HPLC method development and validation.
Pillar 2: A Comparative Approach to Method Development
A robust method is achieved by systematically evaluating and comparing key chromatographic parameters. Here, we focus on the most critical factors: the stationary phase and the mobile phase composition.
Stationary Phase Selection: A Tale of Two Chemistries
The choice of stationary phase is paramount as it governs the primary interactions that lead to separation.[13] We will compare the two most promising candidates for this analyte.
-
Octadecylsilane (C18): The Industry Standard: C18 columns are the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions.[4][14] They are an excellent starting point for any method development.
-
Pentafluorophenyl (PFP): An Alternative Selectivity: PFP phases provide a unique selectivity, especially for halogenated compounds and aromatic systems.[14][15] The electron-deficient fluorophenyl ring can engage in pi-pi stacking, dipole-dipole, and ion-exchange interactions, offering a different retention mechanism than a C18.[16]
| Parameter | C18 (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm) | PFP (e.g., Restek Allure PFP Propyl, 150 x 4.6 mm, 5 µm) | Rationale for Comparison |
| Primary Mechanism | Hydrophobic Interactions | Mixed-Mode: Hydrophobic, pi-pi, dipole-dipole | The analyte has both a hydrophobic core (naphthalene) and polarizable halogens, making both mechanisms relevant. |
| Expected Retention | High, based on LogP | Potentially different elution order for impurities due to alternative selectivity. | Comparing selectivities is key to ensuring impurities are fully resolved from the main peak. |
| Peak Shape | Good, especially at low pH. | Often provides excellent peak shape for halogenated species.[14] | Poor peak shape can indicate secondary interactions that need to be addressed. |
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition fine-tunes the separation, influencing retention time, resolution, and peak shape.[5]
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
ACN and MeOH are the most common organic solvents in RP-HPLC. While both affect retention, they can offer different selectivities.[17] ACN is generally a weaker solvent than MeOH for pi-pi interactions on Phenyl-type phases, which can be used to modulate retention and selectivity.[17] For initial screening, ACN is often preferred due to its lower viscosity and UV transparency.
Aqueous Phase and pH Control
For an acidic analyte like 3-Bromo-1-fluoronaphthalene-2-carboxylic acid, pH is the most critical mobile phase parameter.[2]
-
Mechanism: At a pH above the analyte's pKa, the carboxylic acid group will be deprotonated (ionized), making the molecule more polar and significantly reducing its retention on a reversed-phase column.[2]
-
Solution: By buffering the mobile phase to a pH at least 2 units below the analyte's pKa (e.g., pH 2.5-3.0), we ensure the carboxylic acid remains in its neutral, protonated form. This maximizes hydrophobic interaction with the stationary phase, leading to consistent and robust retention.[2]
-
Buffer Choice: A phosphate buffer (e.g., 10-20 mM potassium phosphate) is an excellent choice for UV-based methods due to its buffering capacity in the desired pH range. For LC-MS applications, a volatile buffer like formic acid (0.1%) would be necessary.[18][19]
Pillar 3: The Optimized Protocol and Experimental Workflow
Based on the principles above, the following protocol represents a well-developed starting point for analysis. A C18 column is chosen for its robust hydrophobic retention, paired with an ACN/acidified water mobile phase for optimal peak shape and retention control.
Recommended HPLC Conditions
| Parameter | Condition | Justification |
| Instrument | HPLC with UV or PDA Detector | Standard instrumentation for this type of analysis.[20] |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for the naphthalene core.[6][7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses ionization of the carboxylic acid group, ensuring good retention and peak shape.[2][20] |
| Mobile Phase B | Acetonitrile (ACN) | Good solvent strength and UV transparency. |
| Gradient | 60% B to 90% B over 20 minutes | A gradient is recommended to elute the highly retained analyte in a reasonable time while also separating any less-retained impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controls viscosity and can improve peak shape and reproducibility.[21] |
| Detection Wavelength | 230 nm | Good starting point based on UV spectra of similar naphthalene derivatives.[6][7] |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample is fully dissolved and compatible with the mobile phase. |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B is 100% HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid at 1.0 mg/mL in the diluent.
-
Prepare working standards by diluting the stock solution to the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the diluent to achieve a final concentration within the validated linear range of the method.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards and samples according to the defined sequence.
-
Pillar 4: Method Validation - The Hallmark of Trustworthiness
Once developed, the analytical method must be validated to provide documented evidence that it is suitable for its intended purpose.[12][22] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) or the newer Q2(R2) guidelines.[12][23][24]
Caption: Core parameters for analytical method validation per ICH guidelines.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC assay.[22][25][26]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). | Peak purity analysis (using PDA detector) should pass. Resolution between the analyte and closest eluting peak should be >2. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies at multiple levels. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units) are varied. |
Conclusion
The development of a reliable HPLC method for 3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a systematic process grounded in the physicochemical properties of the analyte. A reversed-phase method using a C18 column with an acidified acetonitrile/water mobile phase provides a robust foundation for separation. Alternative columns, such as a PFP, can be valuable for resolving critical impurities by offering a different selectivity mechanism. The ultimate confidence in the method is established through a comprehensive validation process that adheres to international regulatory standards like the ICH guidelines. This ensures that the method is accurate, precise, and fit for its intended purpose in a scientific or regulated environment.
References
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Google Cloud.
- Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? | Contract Pharma. (2024, April 5). Contract Pharma.
- Q14 Analytical Procedure Development March 2024 - FDA. (2024, March 7). U.S. Food and Drug Administration.
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
- HPLC Column Selection: Solve the Separation Mystery. Thermo Fisher Scientific.
- FDA Guidance for Industry: Q14 Analytical Procedure Development. ECA Academy.
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent.
- HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum.
- (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
- CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities - Google Patents. Google Patents.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
- HPLC Column Selection. (2020, November 11). LCGC International.
- Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. (2005, September 23). PubMed.
- HPLC separation of genotoxic derivatives of naphthalene | Request PDF. ResearchGate.
- HPLC Separation of Carboxylic Acids. SIELC Technologies.
- "HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis". Benchchem.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. (2025, May 23). Iraqi National Journal of Chemistry.
- HPLC Column Selection Guide. Restek.
- Ich guidelines for validation final | PPTX. Slideshare.
- Separation of Naphthalene-1,4-dicarbonitrile on Newcrom R1 HPLC column. SIELC Technologies.
- (PDF) A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. (2015, April 27). ResearchGate.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? (2020, December 9). LCGC Europe.
- 3-Bromonaphthalene-2-carboxylic acid | C11H7BrO2 | CID 12226353. PubChem.
- HPLC Column Selection Guide. (2025, April 1). SCION Instruments.
- Reversed Phase HPLC Method Development. Phenomenex.
- 3-bromo-1-fluoronaphthalene | 13772-59-3. Sigma-Aldrich.
- 8-bromo-3-fluoro-naphthalene-1-carboxylic acid | 2387597-18-2. Sigma-Aldrich.
- High-resolution electronic absorption spectrum of 2-fluoronaphthalene. (2025, August 8). ResearchGate.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010, December 12). PMC.
- A Comparative Guide to the Derivatization of Carboxylic Acids for Fluorescence Detection: 2-(Bromomethyl)-6-fluoronaphthalene an. Benchchem.
- 3-Bromo-Naphthalene-1-carboxylic acid. Chem-Impex.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2011, March 15). INIS.
- Naphthalene, 1-fluoro-. NIST WebBook.
- Separation of PAH Compounds using UV and Fluorescence Detection. Advanced Materials Technology.
- 160460 3-Bromo-1-naphthalenecarboxylic Acid CAS: 16726-66-2. United States Biological.
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IR spectroscopy characteristic bands of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
Publish Comparison Guide: IR Spectroscopy of 3-Bromo-1-fluoronaphthalene-2-carboxylic Acid
Part 1: Executive Summary & Structural Context
3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a highly specialized halogenated building block, increasingly relevant in the synthesis of covalent inhibitors (e.g., KRAS G12C targeting) and atropisomeric kinase inhibitors. Its unique substitution pattern—where the carboxylic acid (C-2) is flanked by a fluoro (C-1) and a bromo (C-3) group—creates a sterically congested environment that significantly alters its vibrational spectroscopy compared to standard naphthoic acids.
This guide provides a predictive structural analysis and comparative characterization strategy . Due to the steric inhibition of resonance caused by the 1,3-dihalo flanking, this molecule exhibits a distinct "deconjugated" carbonyl signature that serves as a critical quality attribute (CQA) during synthesis verification.
Part 2: Characteristic IR Bands (The "Fingerprint")
The infrared spectrum of this molecule is defined by the competition between inductive electron withdrawal (raising frequencies) and steric inhibition of resonance (raising frequencies by breaking conjugation).
The Carbonyl Region (C=O Stretch): The Critical Differentiator
-
Predicted Range: 1715 – 1735 cm⁻¹ (Solid State/ATR)
-
Mechanism: In unsubstituted 2-naphthoic acid, the C=O stretch appears around 1680–1690 cm⁻¹ due to conjugation with the aromatic ring (which lowers bond order).
-
In 3-Bromo-1-fluoro-: The bulky Bromine at C-3 and Fluorine at C-1 force the carboxylic acid group to rotate out of the naphthalene plane. This Steric Inhibition of Resonance uncouples the carbonyl from the aromatic system. Consequently, the C=O bond behaves more like a saturated aliphatic acid (higher frequency) than an aromatic one.
-
Inductive Effect: The strong -I (inductive withdrawal) effect from Fluorine further stiffens the C=O bond, pushing the wavenumber higher.
The Hydroxyl Region (O-H Stretch)
-
Range: 3300 – 2500 cm⁻¹ (Broad)
-
Feature: Typical carboxylic acid dimer envelope. However, look for "frayed" edges or distinct sub-bands on the lower energy side (2600 cm⁻¹) due to potential intramolecular hydrogen bonding interactions with the ortho-fluorine (F···H-O), though dimerization usually dominates in the solid state.
Halogen-Specific Bands (Fingerprint Region)
-
C-F Stretch: 1200 – 1250 cm⁻¹ (Very Strong). This will be one of the most intense bands in the spectrum, distinguishing it from non-fluorinated analogs.
-
C-Br Stretch: 600 – 700 cm⁻¹ (Medium/Weak). Often obscured by ring deformations but critical for confirming bromination.
Part 3: Comparative Analysis
The following table contrasts 3-Bromo-1-fluoronaphthalene-2-carboxylic acid with its most common structural analogs.
| Feature | Target Molecule (3-Br-1-F-2-COOH) | Alternative A (2-Naphthoic Acid) | Alternative B (1-Bromo-2-naphthoic Acid) |
| C=O Frequency | High (~1725 cm⁻¹) | Low (~1685 cm⁻¹) | Medium (~1705 cm⁻¹) |
| Conjugation | Broken (Steric twist) | Intact (Planar) | Partially Twisted |
| C-F Band | Present (~1230 cm⁻¹) | Absent | Absent |
| C-Br Band | Present (~650 cm⁻¹) | Absent | Present (~650 cm⁻¹) |
| Electronic Nature | Electron Deficient (EWG) | Electron Rich | Moderate |
Key Insight: If your synthesized product shows a C=O band below 1700 cm⁻¹, you likely have incomplete halogenation or a regioisomer where the steric crowding is lower (e.g., 6-bromo isomer).
Part 4: Experimental Protocol (Self-Validating)
To ensure data integrity, follow this ATR-FTIR workflow. This protocol minimizes sampling error common with solid carboxylic acids.
Step-by-Step Methodology
-
Instrument Prep: Use a diamond ATR crystal (high durability for abrasive crystals). Background scan: 32 scans, 4 cm⁻¹ resolution.
-
Sample Prep: Do not grind if using ATR. Place ~5 mg of solid directly on the crystal.
-
Compression: Apply high pressure using the anvil. Crucial: Ensure the "dimer" bands (2500-3000 cm⁻¹) are visible. If weak, contact is poor.
-
Acquisition: Collect 64 scans.
-
Validation: Check the baseline at 2000-2500 cm⁻¹. It should be flat. If sloping, scattering is occurring (re-clamp).
Workflow Diagram
Caption: Logic flow for validating the 3-Bromo-1-fluoronaphthalene-2-carboxylic acid structure via IR markers.
Part 5: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12226353, 3-Bromonaphthalene-2-carboxylic acid. Retrieved from [Link]
-
LibreTexts Chemistry (2020). Infrared Spectra of Carboxylic Acids and Derivatives. Retrieved from [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Lu, Z., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor.[1][2][3] Organic Letters.[1] (Context for fluoronaphthalene intermediates). Retrieved from [Link]
Sources
A Comparative Guide to the Crystallographic Analysis of Substituted Naphthalenic Carboxylic Acids: A Case Study of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
Disclaimer & Data Validity: As of February 2026, a comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an experimentally determined crystal structure for 3-Bromo-1-fluoronaphthalene-2-carboxylic acid. This guide is therefore structured to provide researchers with two critical components:
-
A detailed, expert-led blueprint for the experimental determination and refinement of this target molecule's crystal structure, grounded in established best practices.
-
A robust comparative analysis using crystallographic data from structurally related naphthalene carboxylic acids to predict and understand the potential supramolecular architecture of the title compound.
This approach ensures that while the specific data is not yet public, the guide remains a vital tool for researchers in drug development and materials science by outlining the necessary experimental pathway and providing a logical framework for structural interpretation based on known analogs.
Introduction: The Role of Solid-State Structure in Molecular Design
Naphthalene-based carboxylic acids are privileged scaffolds in medicinal chemistry and materials science. Their rigid, planar structure serves as a predictable building block, while peripheral functionalization allows for the fine-tuning of electronic properties, solubility, and, most critically, intermolecular interactions. The three-dimensional arrangement of molecules in the solid state—the crystal structure—dictates fundamental properties such as stability, dissolution rate, and bioavailability. For a molecule like 3-Bromo-1-fluoronaphthalene-2-carboxylic acid, the interplay between the carboxylic acid, the bulky bromine atom, and the highly electronegative fluorine atom is expected to create a unique and complex landscape of non-covalent interactions.
This guide provides an in-depth protocol for single-crystal X-ray diffraction (SC-XRD), the definitive technique for elucidating solid-state structures.[1][2] We will then leverage existing data from related compounds to draw powerful comparisons, offering insights into how specific functional groups direct crystal packing and what we can anticipate for our target molecule.
Part 1: The Experimental Blueprint for Structure Determination
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to maximize data quality and ensure the final model is an accurate representation of the molecule's solid-state reality.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth and Selection: High-quality single crystals are the cornerstone of a successful diffraction experiment.[3]
-
Causality: The goal is to grow a crystal large enough for easy handling (typically 0.1-0.3 mm in each dimension) but small enough to be fully bathed in a uniform X-ray beam, avoiding absorption issues. The crystal must be a single, defect-free lattice.
-
Protocol: Slow evaporation is a common and effective technique. Dissolve the synthesized 3-Bromo-1-fluoronaphthalene-2-carboxylic acid in a suitable solvent system (e.g., a mixture of ethanol and water, or ethyl acetate/hexane) to near saturation. The vial is then loosely covered to allow the solvent to evaporate over several days. The slow reduction in solubility encourages the ordered deposition of molecules onto a growing crystal lattice rather than rapid precipitation.
-
Selection: Under a polarized light microscope, select a crystal that is transparent, exhibits well-defined faces, and fully extinguishes light every 90° of rotation. This indicates a single, high-quality lattice.
-
-
Crystal Mounting and Data Collection:
-
Protocol: The selected crystal is mounted on a cryoloop (a small nylon loop) with a minimal amount of cryoprotectant oil and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas.[4]
-
Causality: Cooling is critical as it arrests thermal motion of the atoms, leading to sharper diffraction spots at higher angles and thus a higher-resolution structure. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.
-
Instrumentation: Data collection is performed on a modern diffractometer, such as a Bruker SMART APEX II, equipped with a CCD detector.[4]
-
X-ray Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is the standard choice for small organic molecules.[1] Its short wavelength provides access to a large volume of reciprocal space, allowing for high-resolution data collection. For weakly diffracting crystals, a more intense copper (Cu) Kα source might be necessary.[3]
-
Data Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles (omega and phi scans). A modern data collection strategy is designed to measure the intensity of tens of thousands of reflections, ensuring high completeness and redundancy of the data.
-
-
Structure Solution and Refinement:
-
Causality: The diffractometer measures the intensities of the diffracted spots, but the phase information is lost. The process of "structure solution" is dedicated to solving this "phase problem." Refinement then optimizes the atomic positions and thermal parameters to best fit the experimental data.
-
Software: The SHELX suite of programs is the authoritative standard for small-molecule crystallography.[5][6]
-
Solution: The raw diffraction data is processed and corrected, and the resulting reflection file (.hkl) is used with a program like SHELXT to find an initial structural model using "Direct Methods" or "Patterson" methods.
-
Refinement: The initial model is then refined against the experimental data using SHELXL.[5][6] This is a full-matrix least-squares process where atomic coordinates, site occupancies, and displacement parameters are adjusted to minimize the difference between the observed structure factors (F_obs) and the calculated structure factors (F_calc) from the model.[7] The quality of the final model is assessed by metrics such as the R1 factor and the goodness-of-fit (GooF).
-
Visualizing the Workflow
The entire process, from sample to final data, can be visualized as a logical progression.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 2: Comparative Structural Analysis from Naphthalene Analogs
To predict the structural features of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid, we can analyze the crystal structures of related molecules. The primary intermolecular interaction for carboxylic acids is the robust and highly directional hydrogen bond, which often leads to the formation of predictable supramolecular synthons.[8] We will compare key parameters from published structures to build our hypothesis.
| Parameter | 2,3-Naphthalenedicarboxylic Acid[9] | 3-Bromo-naphthalene-1-carboxylic Acid[10][11][12] | 3-Bromo-2-naphthoic acid[13] |
| Formula | C₁₂H₈O₄ | C₁₁H₇BrO₂ | C₁₁H₇BrO₂ |
| Crystal System | Monoclinic | Data not published | Data not published |
| Space Group | C2/c | Data not published | Data not published |
| Key Supramolecular Motif | Centrosymmetric hydrogen-bonded dimer | Expected: Hydrogen-bonded dimer or catemer | Expected: Hydrogen-bonded dimer or catemer |
| H-Bond Geometry (O-H···O) | O···O distance: 2.676 Å; O-H···O angle: 174° | - | - |
| Other Interactions | π-π stacking of naphthalene cores | Expected: Halogen bonding (Br···O or Br···Br), π-π stacking | Expected: Halogen bonding (Br···O or Br···Br), π-π stacking |
Discussion of Comparative Data
-
The Carboxylic Acid Dimer: As seen in 2,3-naphthalenedicarboxylic acid, aromatic carboxylic acids have a very strong tendency to form centrosymmetric cyclic dimers via a pair of O-H···O hydrogen bonds.[9] This is arguably the most stable and common synthon for this functional group. It is highly probable that 3-Bromo-1-fluoronaphthalene-2-carboxylic acid will also form this R²₂(8) hydrogen-bonded dimer.
-
The Influence of Halogen Substituents: The presence of a bromine atom introduces the possibility of halogen bonding—a directional interaction between an electrophilic region on the halogen and a nucleophile (like the carbonyl oxygen).[14] This interaction could compete with or complement the primary hydrogen bonding, potentially linking the dimers into tapes or sheets.
-
Steric and Electronic Effects: In our target molecule, the carboxylic acid is flanked by both a fluorine and a bromine atom.
-
The 1-fluoro substituent is highly electronegative and may influence the acidity of the carboxylic proton, potentially strengthening the hydrogen bond. However, it is a relatively small atom and is unlikely to cause significant steric hindrance.
-
The 3-bromo substituent is much larger. Its steric bulk could influence the torsion angle between the carboxylic acid group and the naphthalene plane. In 2,3-naphthalenedicarboxylic acid, this dihedral angle is a significant 33.1°, demonstrating that planarity is not guaranteed.[9] A similar twist in our target molecule is likely, which would impact the efficiency of π-π stacking.
-
Part 3: Predicted Structure and Interactions for 3-Bromo-1-fluoronaphthalene-2-carboxylic acid
Based on the comparative analysis, we can propose a well-grounded hypothesis for the crystal structure:
-
Primary Motif: The structure will almost certainly be dominated by the formation of centrosymmetric carboxylic acid dimers.
-
Secondary Interactions: These dimers will likely be linked into a 3D architecture by a combination of C-H···O, C-H···F, and potential Br···O halogen bonds. The planarity of the naphthalene rings will promote offset π-π stacking interactions between adjacent dimers.
-
Analysis Tools: Once data is collected, a Hirshfeld surface analysis would be invaluable.[15] This technique allows for the visualization and quantification of all close intermolecular contacts, providing a "fingerprint" of the packing environment and confirming the relative importance of hydrogen bonding, halogen bonding, and van der Waals forces.
Conclusion
While the definitive crystal structure of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid awaits experimental determination, a powerful predictive framework can be built from established crystallographic principles and comparative data. This guide provides both the detailed experimental blueprint necessary to obtain high-quality diffraction data and the analytical context derived from related structures. The interplay between the strong hydrogen-bonding of the carboxylic acid and the secondary halogen-bonding and steric influences of the bromine and fluorine substituents makes this molecule a fascinating target for solid-state characterization. The protocols and comparative logic outlined herein offer a clear path for researchers to successfully elucidate and interpret its structure, contributing valuable knowledge to the fields of drug design and materials science.
References
-
Title: SHELXL-97. Source: Chapter 6.1.2, University of Göttingen. URL: [Link]
-
Title: User guide to crystal structure refinement with SHELXL. Source: Reza Latifi, University of Göttingen. URL: [Link]
-
Title: Crystal structure refinement with SHELXL. Source: G. M. Sheldrick, Acta Crystallographica Section C, 2015. URL: [Link]
-
Title: Structure Refinement. Source: OlexSys Ltd. URL: [Link]
-
Title: The SHELX-97 Manual. Source: G. M. Sheldrick, University of Göttingen. URL: [Link]
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Title: Single crystal diffraction. Source: University of Cambridge, DoITPoMS. URL: [Link]
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Title: Single-crystal X-ray Diffraction. Source: Carleton College, Science Education Resource Center (SERC). URL: [Link]
-
Title: Preliminary understanding of experiments on single crystal X-ray crystallography. Source: Indian Chemical Society. URL: [Link]
-
Title: X-ray diffraction experiment – the last experiment in the structure elucidation process. Source: G. P. Bourenkov & A. N. Popov, Acta Crystallographica Section D, 2010. URL: [Link]
-
Title: Single-Crystal X-Ray Diffraction (SC-XRD). Source: Universität Ulm. URL: [Link]
-
Title: Naphthalene-1,8-dicarboxylic anhydride: a monoclinic polymorph. Source: ResearchGate. URL: [Link]
-
Title: Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Source: A. S. Berezin & G. A. Egorova, Crystals, 2019. URL: [Link]
-
Title: Structure of 2,3-naphthalenedicarboxylic acid. Source: PubMed, National Library of Medicine. URL: [Link]
-
Title: Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Source: Scientific Research Publishing (SCIRP). URL: [Link]
-
Title: Intermolecular Interactions in Crystals. Source: ResearchGate. URL: [Link]
-
Title: 3-Bromonaphthalene-2-carboxylic acid. Source: PubChem, National Library of Medicine. URL: [Link]
-
Title: Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Source: MDPI. URL: [Link]
-
Title: Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. Source: Malaysian Journal of Chemistry, 2023. URL: [Link]
-
Title: Synthesis, crystal structure, and Hirshfeld surface analysis of a cubane-type tetranuclear polyoxotitanate cluster. Source: European Journal of Chemistry. URL: [Link]
-
Title: Fingerprinting intermolecular interactions in molecular crystals. Source: Royal Society of Chemistry Publishing. URL: [Link]
-
Title: 3-Bromo-Naphthalene-1-carboxylic acid. Source: Chem-Impex International. URL: [Link]
-
Title: Bromocarboxylic acid synthesis by bromination. Source: Organic Chemistry Portal. URL: [Link]
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- 15. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
Comparative Guide: Reactivity of 3-Bromo-1-fluoronaphthalene-2-carboxylic Acid vs. Non-Fluorinated Analogs
[1][2][3]
Executive Summary: The "Ortho-Fluoro" Advantage[1][2]
In the high-stakes arena of KRAS and kinase inhibitor design, the naphthalene scaffold remains a workhorse. However, the choice between 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (Target) and its non-fluorinated analog, 3-Bromo-2-naphthoic acid (Analog) , is rarely a matter of simple substitution.[1][2][3] It is a strategic decision that dictates synthetic versatility, solubility, and the final 3D topology of the drug candidate.
This guide objectively compares these two scaffolds. While the non-fluorinated analog offers a predictable, sterically open platform for standard cross-couplings, the 1-fluoro variant provides a unique "Dual-Handle" reactivity profile .[1][2] The C1-fluorine is not merely a substituent; it is a latent electrophile activated by the adjacent carboxylate, unlocking
Quick Comparison Matrix
| Feature | 3-Bromo-1-fluoronaphthalene-2-carboxylic acid | 3-Bromo-2-naphthoic acid (Analog) |
| Acidity (pKa) | High (~3.1) (Inductive effect of F) | Moderate (~4.2) |
| C3-Br Reactivity | Activated (E-poor ring), but sterically crowded.[1][2][3] | Standard reactivity, sterically accessible.[2][3] |
| C1 Reactivity | High ( | Inert . C-H bond requires harsh activation.[3] |
| Conformation | High barrier to rotation (Atropisomerism potential).[2][3] | Low barrier (Planar/Free rotation).[2][3] |
| Solubility | Improved lipophilicity; F modulates logP.[3] | Standard aromatic solubility.[3] |
Detailed Reactivity Analysis
Acidity and Carboxyl Group Activation
The presence of fluorine at the C1 position, ortho to the carboxylic acid, exerts a powerful inductive effect (
-
Mechanism: The electron-withdrawing nature of fluorine stabilizes the carboxylate anion more effectively than the hydrogen in the analog.
-
Practical Implication: The 1-fluoro acid is significantly stronger (approx. 1 pKa unit lower).[1][2][3] When performing amide couplings (e.g., with HATU or EDC), the 1-fluoro acid requires careful buffering.[1][2] The carboxylate is less nucleophilic, potentially slowing down esterification via
pathways but accelerating activation by carbodiimides.
The C3-Bromine: Suzuki-Miyaura Coupling
Both compounds rely on the C3-bromine for carbon-carbon bond formation, typically via Palladium-catalyzed Suzuki-Miyaura coupling.[1][2][3][4]
-
Non-Fluorinated Analog: Reacts rapidly with standard catalysts (e.g.,
).[1][2] The peri-hydrogen at C4 and the carboxyl at C2 provide a relatively open pocket for the oxidative addition of Palladium. -
1-Fluoro Target: The oxidative addition is electronically favored (electron-deficient ring), but sterically buttressed .[1][2][3] The "buttressing effect" of the C1-F pushes the C2-COOH group closer to the C3-Br site.
-
Protocol Adjustment: Use sterically smaller, electron-rich ligands like SPhos or XPhos rather than bulky Buchwald ligands to ensure the Pd center can access the C-Br bond. Higher temperatures (80°C+) are often required to overcome the rotational barrier of the intermediate.
-
The "Killer Feature": Nucleophilic Aromatic Substitution ( )
This is the defining divergence point.
-
The Analog (H at C1): The C1 position is chemically inert under standard conditions. Functionalizing this position requires de novo synthesis or harsh C-H activation.[3]
-
The Target (F at C1): The C1-F bond is activated by the ortho-electron-withdrawing carboxyl group (and the meta-bromine).[1][2]
-
Workflow: Researchers can first couple the acid to an amine (forming an amide), which further increases the electron deficiency of the ring. Subsequently, the C1-F can be displaced by nucleophiles (amines, thiols, alkoxides) in a controlled
reaction.[1][2] This allows for the rapid construction of 1,2,3-trisubstituted naphthalenes —a core motif in modern KRAS G12C inhibitors (e.g., Adagrasib analogs).[1][2]
-
Visualizing the Divergent Workflows
The following diagram illustrates how the 1-fluoro substituent opens a secondary synthetic pathway (Path B) that is impossible with the non-fluorinated analog.
Caption: Divergent synthetic utility. Path A is shared by both scaffolds, but Path B (
Experimental Protocols
Protocol A: Selective Suzuki Coupling at C3
Applicable to both, but optimized here for the sterically crowded 1-Fluoro analog.
-
Reagents:
-
Substrate: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid (1.0 equiv).[1][2][3]
-
Catalyst:
(5 mol%) + SPhos (10 mol%).[1][2] Note: SPhos is preferred overngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> due to steric bulk at the naphthalene core. -
Base:
(3.0 equiv).[1][2]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.[3]
-
Combine substrate, boronic acid, base, and catalyst in a sealed vial.[2]
-
Heat to 90°C for 12 hours. (The non-fluorinated analog typically reacts at 60-70°C).[1][2][3]
-
Monitor: Check HPLC for consumption of starting material. The 1-fluoro compound may show a slower initiation period.[3]
-
-
Workup: Acidify to pH 3 with 1N HCl (to protonate the acid), extract with EtOAc, and purify via reverse-phase chromatography.
Protocol B: Displacement of C1-Fluorine
Exclusive to the 1-Fluoro Target.[1][2][3]
-
Pre-requisite: Convert the C2-carboxylic acid to an amide or ester (EWG) first.[3] The free acid (carboxylate anion) is electron-donating and will deactivate the ring.
-
Reagents:
-
Procedure:
-
Heat to 100-120°C .
-
Observation: The reaction proceeds via a Meisenheimer complex.[3] The bulky bromine at C3 actually aids this by preventing nucleophilic attack at other positions (steric shielding) and electronically activating the C1 position.
-
Note: This reaction fails completely with the 3-bromo-2-naphthoic acid analog.
References
-
Vertex AI Search. (2025).[3] Nucleophilic aromatic substitution (
) mechanism and solvent effects on fluoronaphthalenes. Retrieved from -
National Institutes of Health (NIH). (2023).[3] Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug. Retrieved from [1][2]
-
PubChem. (2025).[3] Compound Summary: 3-Bromonaphthalene-2-carboxylic acid.[1][2][3] Retrieved from [1][2]
-
Organic Chemistry Portal. (2025). Suzuki-Miyaura Coupling: Catalyst and Ligand Selection for Sterically Hindered Substrates. Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[1][2][3] Product Specification: 8-bromo-3-fluoro-naphthalene-1-carboxylic acid (Isomeric Analog).[1][2][3] Retrieved from [1][2]
Sources
- 1. CN119654320A - Prodrugs of PAN-KRas inhibitors - Google Patents [patents.google.com]
- 2. WO2024036270A1 - Kras inhibitors - Google Patents [patents.google.com]
- 3. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
Validating purity of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid using elemental analysis
Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Target Audience: Medicinal Chemists, QA/QC Specialists, Drug Development Researchers
The Purity Paradox: Why HPLC Is Not Enough
In the high-stakes environment of drug development, relying solely on High-Performance Liquid Chromatography (HPLC) to validate the purity of scaffolds like 3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a common but dangerous oversight.
While HPLC is excellent for detecting structurally similar organic impurities (isomers, decarboxylated byproducts), it suffers from the "Chromophore Trap." Inorganic salts (e.g., sodium bromide from substitution reactions), moisture, and silica gel residues are invisible to standard UV detectors.
The Role of Elemental Analysis (EA): For a halogenated aromatic acid like this target compound, EA is not just a legacy requirement; it is the primary defense against "invisible" bulk contamination. It validates the stoichiometric integrity of the bulk material, ensuring that the white powder in your vial is actually 100% target molecule and not 90% target + 10% hygroscopic salt.
Comparative Analysis: EA vs. HPLC vs. qNMR
The following table objectively compares the three pillars of purity validation for halogenated aromatics.
| Feature | Elemental Analysis (Combustion) | HPLC (UV/Vis) | qNMR (Quantitative NMR) |
| Primary Detection | Bulk Elemental Ratios (C, H, N, X) | Chromophores (UV absorption) | Proton/Heteroatom Integration |
| Blind Spot | Isomers (same formula) | Inorganics, Moisture, Non-chromophores | Paramagnetic impurities, Aggregates |
| Sample Requirement | Destructive (~2–5 mg) | Non-destructive (recoverable) | Non-destructive |
| Key Strength | Detects bulk inorganic contamination & hydrates | Separates structural analogs/isomers | Absolute quantification of solvents |
| Throughput | Low (requires meticulous weighing) | High (automated) | Medium |
| Cost Efficiency | High (low solvent usage) | Medium (columns/solvents) | Low (deuterated solvents/instrument time) |
Scientist’s Insight:
“For 3-Bromo-1-fluoronaphthalene-2-carboxylic acid, HPLC confirms the molecule is intact. EA confirms the bottle is full of the molecule, not water or salt.”
Theoretical Framework & Calculations
Before entering the lab, you must establish the theoretical baseline. For 3-Bromo-1-fluoronaphthalene-2-carboxylic acid :
-
Formula: C₁₁H₆BrFO₂
-
Molecular Weight: 269.07 g/mol
Theoretical Composition:
-
Carbon (C):
-
Hydrogen (H):
-
Bromine (Br):
-
Fluorine (F):
The ±0.4% Acceptance Criterion: Standard medicinal chemistry journals (e.g., J. Med. Chem.) require experimental values to fall within ±0.4% of these theoreticals.
-
Acceptable C Range: 48.70% – 49.50%
-
Acceptable H Range: 1.85% – 2.65%
Experimental Protocol: The "Self-Validating" Workflow
Analyzing halogenated compounds—especially those with Fluorine—requires specific deviations from standard CHN protocols to prevent instrument damage and data skewing.
Step 1: Pre-Analysis Drying (Critical)
Carboxylic acids are notorious for hydrogen bonding with atmospheric water.
-
Protocol: Dry sample at 50°C under high vacuum (<1 mbar) for 12 hours over P₂O₅.
-
Why? Even 1% retained water will spike your Hydrogen value and dilute your Carbon value, causing a false fail.
Step 2: Weighing with Electrostatic Control
Halogenated aromatics often carry static charge, causing micro-balance drift.
-
Protocol: Use an ionizing blower or polonium strip during weighing. Use tin capsules (Sn) for flash combustion.
-
Target Mass: 2.000 mg ± 0.005 mg.
Step 3: Combustion with Additives (The "Fluorine Trap")
Warning: Fluorine attacks quartz combustion tubes to form volatile SiF₄, leading to low F recovery and instrument corrosion.
-
Protocol: Add 10–20 mg of Tungsten(VI) Oxide (WO₃) or a dedicated "fluorine absorbent" (often magnesium oxide based) to the tin capsule.
-
Mechanism: The additive acts as a scavenger, binding fluorine and preventing the formation of tetrafluoromethane (CF₄), which is highly stable and difficult to combust completely.
Step 4: Dynamic Flash Combustion
-
Temperature: Set furnace to >1000°C . High temperature is non-negotiable to break the C-F and C-Br bonds.
-
Oxygen Boost: Ensure a surplus of oxygen (dynamic loop) to prevent soot formation, which is common with naphthalene cores.
Visualization: Validation Workflows
Diagram 1: The Purity Triangulation Workflow
This diagram illustrates how EA fits into the broader validation logic, acting as the gatekeeper for bulk integrity.
Caption: The "Purity Triangulation" workflow ensures that only structurally correct and compositionally pure samples proceed to biological testing.
Diagram 2: Troubleshooting EA Deviations
How to interpret failure. This logic tree helps you diagnose the type of impurity based on EA data shifts.
Caption: Diagnostic logic tree for interpreting Elemental Analysis failures in halogenated aromatic acids.
Data Interpretation Guide
When your results arrive, use this guide to interpret the specific shifts for 3-Bromo-1-fluoronaphthalene-2-carboxylic acid .
Scenario A: The "Wet" Sample
-
Observation: Carbon is slightly low (48.5%), Hydrogen is high (2.8%).
-
Cause: The carboxylic acid moiety is hydrophilic. The sample contains ~0.5 equivalents of water.
-
Resolution: Do not re-synthesize. Re-dry aggressively. Verify with qNMR (D₂O peak).
Scenario B: The "Salt" Trap
-
Observation: Carbon (45.0%) and Hydrogen (2.0%) are both significantly low.
-
Cause: The sample is contaminated with inorganic material (likely NaBr or Silica). Inorganics do not combust, effectively "diluting" the organic mass.
-
Resolution: This is a critical failure. The sample requires an aqueous workup or filtration through a frit to remove insolubles.
Scenario C: The "Soot" Error
-
Observation: Carbon is low, but the residue in the tin capsule is black.
-
Cause: The naphthalene core is stable. It carbonized rather than combusting into CO₂.
-
Resolution: Increase the combustion temperature and ensure WO₃ was added to supply localized oxygen.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2][3][4] Journal of Medicinal Chemistry.[3] [Link]
-
Mestrelab Research. (2014).[3] J Med Chem statement on Chemical Purity and qNMR.[3][Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
